8-Bromo-2-chloro-7-methylquinazoline
Description
BenchChem offers high-quality 8-Bromo-2-chloro-7-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-chloro-7-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-chloro-7-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-6-4-12-9(11)13-8(6)7(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEJXCYVFHKJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=NC=C2C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Quinazoline Scaffolds in Kinase Inhibitor Discovery
Design, Synthesis, and Biological Validation of EGFR-Targeting Small Molecules
Executive Summary
The quinazoline heterocycle remains a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] Its structural homology to the adenine ring of ATP allows for high-affinity binding to the hinge region of receptor tyrosine kinases (RTKs), most notably EGFR, VEGFR, and HER2. This guide provides a rigorous technical framework for the design, synthesis, and validation of 4-anilinoquinazoline derivatives. It moves beyond basic theory to provide actionable protocols and self-validating experimental workflows for researchers targeting the T790M resistance mutation and beyond.
Structural Basis & Pharmacophore Design
The efficacy of quinazoline derivatives stems from their ability to mimic the purine core of ATP. Successful design requires precise decoration of the scaffold to exploit specific hydrophobic pockets while maintaining critical hydrogen bonds.
1.1 The Hinge Region Interaction
In the active conformation of EGFR, the quinazoline core anchors itself via a bidentate or tridentate interaction network:
-
N1 Position: Acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of Met793 (in EGFR).[2][3] This is the "anchor" point.
-
N3 Position: Often interacts with Thr854 via a structural water molecule, though this varies by derivative generation.
-
C4-Aniline Moiety: The phenyl ring at C4 projects into the hydrophobic back pocket.[3] Substituents here (e.g., 3-chloro-4-fluoro in Gefitinib) determine selectivity and potency by engaging hydrophobic residues.
1.2 Solubilizing Tails (C6/C7 Positions)
The solvent-exposed region at C6 and C7 allows for the attachment of solubilizing groups (e.g., morpholine or piperidine side chains). These are critical for ADME properties but do not typically drive primary binding affinity.
DOT Diagram 1: Pharmacophore Binding Logic
Caption: Logical map of quinazoline pharmacophore interactions within the EGFR ATP-binding cleft.
Synthetic Strategies: The SNAr Protocol
While several routes exist (e.g., Niementowski synthesis), the most robust method for generating diverse libraries of 4-anilinoquinazolines is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazolines. This route is preferred for its high yields and operational simplicity.
2.1 Validated Synthesis Protocol
Objective: Synthesis of a 4-anilinoquinazoline derivative (e.g., Gefitinib analog).
Reagents:
-
Starting Material: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv)
-
Solvent: Isopropanol (IPA)
-
Base: None required (Acid catalyzed by HCl generation) or Et3N (optional)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 4-chloroquinazoline core in 5 mL of anhydrous isopropanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the aniline derivative.
-
Reflux: Heat the mixture to reflux (82°C) for 3–5 hours.
-
Self-Validation: The reaction is self-indicating. As the product forms, the hydrochloride salt of the product typically precipitates out of the hot solution as a solid.
-
-
Isolation: Cool the reaction to room temperature. Filter the precipitate.
-
Washing: Wash the solid cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.
-
Free Base Formation (Optional): If the salt form is not desired, suspend in EtOAc and wash with saturated NaHCO3. Dry organic layer over MgSO4 and evaporate.
DOT Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the SNAr synthesis of 4-anilinoquinazoline kinase inhibitors.
Biological Characterization: ADP-Glo Kinase Assay
To validate the potency of synthesized compounds, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for high-throughput screening due to its high signal-to-noise ratio and ability to use physiological ATP concentrations.
3.1 Assay Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[4] It is a two-step coupled enzymatic reaction:
-
Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP.
-
ADP Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.[4][5] Luminescence is directly proportional to kinase activity.
3.2 Detailed Protocol (384-well format)
Materials:
-
Recombinant EGFR (wild-type or T790M mutant).
-
Substrate: Poly(Glu, Tyr) 4:1.[4]
-
Test Compounds: Serially diluted in DMSO.
Workflow:
-
Enzyme Prep: Dilute EGFR kinase to 2 ng/µL in 1X Kinase Buffer. Dispense 2 µL into wells.
-
Compound Addition: Add 1 µL of inhibitor (or DMSO control). Incubate at RT for 10 mins (allows for pre-equilibration).
-
Reaction Start: Add 2 µL of ATP/Substrate mix.
-
Final Volume: 5 µL.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent . Incubate for 40 mins.
-
Detection (Step 2): Add 10 µL of Kinase Detection Reagent . Incubate for 30 mins.
-
Read: Measure luminescence on a plate reader (0.5s integration).
3.3 Data Analysis
Calculate Percent Inhibition using the formula:
DOT Diagram 3: Assay Logic Flow
Caption: Logical flow of the ADP-Glo bioassay for quantifying kinase inhibition.
Overcoming Resistance: The T790M Mutation
First-generation quinazolines (Gefitinib) are reversible inhibitors. The T790M mutation (Gatekeeper mutation) increases the affinity of the kinase for ATP, outcompeting the inhibitor.
4.1 Third-Generation Strategy
To overcome T790M, "covalent" inhibitors (e.g., Osimertinib) were developed.
-
Mechanism: An acrylamide "warhead" is attached to the C6 or C7 position.
-
Target: The warhead forms an irreversible covalent bond with Cys797 at the edge of the ATP binding pocket.
-
Design Implication: When designing new quinazolines for resistant lines, verify the presence of a Michael acceptor (acrylamide) properly positioned to reach Cys797.
Table 1: Comparative SAR of Quinazoline Generations
| Generation | Representative Drug | Binding Mode | Key Structural Feature | Target Profile |
| 1st Gen | Gefitinib | Reversible (ATP Competitive) | 4-anilinoquinazoline core | EGFR (WT), Exon 19 del |
| 2nd Gen | Afatinib | Irreversible (Covalent) | 4-anilinoquinazoline + Acrylamide | EGFR (WT), HER2, T790M (weak) |
| 3rd Gen | Osimertinib | Irreversible (Covalent) | Pyrimidine core (modified scaffold) | EGFR (T790M), Sparing WT |
References
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. PMC (NIH). Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances. Available at: [Link]
Sources
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com.cn [promega.com.cn]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 8-Bromo-2-chloro-7-methylquinazoline
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their inherent risks and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safety considerations for 8-Bromo-2-chloro-7-methylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The focus of this document is to move beyond mere compliance and to instill a culture of proactive safety, grounded in scientific principles and field-proven best practices.
The core philosophy of this guide is that a well-informed scientist is a safe scientist. By understanding the "why" behind each safety recommendation, researchers can make more informed decisions, not only in routine handling but also when adapting protocols for new experimental designs. This document will delve into the known hazard profile of this compound, provide a framework for risk assessment, and detail explicit, step-by-step protocols for its safe handling, storage, and disposal.
Hazard Identification and Risk Assessment: A Proactive Stance
GHS Hazard Profile (Anticipated)
Based on available information for 8-Bromo-2-chloro-7-methylquinazoline and related structures, the following Globally Harmonized System (GHS) classifications should be anticipated.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
The Causality Behind the Hazards: A Chemist's Perspective
The anticipated hazards are rooted in the chemical structure of 8-Bromo-2-chloro-7-methylquinazoline. The presence of halogen atoms (bromine and chlorine) can contribute to its reactivity and potential to interact with biological macromolecules. The quinazoline core, a nitrogen-containing heterocycle, is a common scaffold in biologically active molecules and can interact with various enzymes and receptors.[1]
The potential for skin and eye irritation is a common feature of many organic compounds, particularly those with reactive functional groups.[3][4] Inhalation of fine powders can lead to mechanical irritation of the respiratory tract, and the chemical properties of the compound may exacerbate this effect.[5][6] The "harmful if swallowed" classification suggests a degree of systemic toxicity, although specific data on the mechanism is lacking.[7]
Risk Assessment Workflow: A Self-Validating System
A robust risk assessment is a dynamic process, not a one-time checklist. The following workflow is designed to be a self-validating system, ensuring that safety measures are appropriate for the planned experiment.
Caption: Risk assessment workflow for handling 8-Bromo-2-chloro-7-methylquinazoline.
Engineering Controls and Personal Protective Equipment: The First Lines of Defense
The principle of the hierarchy of controls dictates that engineering and administrative controls are more effective than relying solely on personal protective equipment (PPE).
Engineering Controls: Containing the Hazard
All manipulations of solid 8-Bromo-2-chloro-7-methylquinazoline that could generate dust, and all handling of its solutions, must be performed in a properly functioning chemical fume hood.[5] The inward airflow of the fume hood protects the user from inhaling airborne particles. For highly sensitive operations or when working with larger quantities, a glove box may be warranted to provide an even higher level of containment.
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following are the minimum requirements for handling 8-Bromo-2-chloro-7-methylquinazoline:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[8]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.[8] For prolonged operations or when handling larger quantities, consider double-gloving.
Safe Handling and Experimental Protocols: A Step-by-Step Approach
Adherence to standardized protocols is paramount for ensuring safety and reproducibility. The following protocols are provided as a guide and should be adapted to the specific requirements of your experiment.
Weighing and Dispensing Solid Compound
-
Preparation: Don personal protective equipment (PPE) as outlined in Section 2.2. Ensure the chemical fume hood is operational.
-
Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of 8-Bromo-2-chloro-7-methylquinazoline onto the weigh boat. Avoid generating dust by using a spatula and gentle movements.[9]
-
Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol or acetone) and a disposable wipe. Dispose of the wipe as hazardous waste.
-
Transport: Securely cap the stock container and the container with the weighed compound before removing them from the fume hood.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the desired solvent to the flask containing the weighed 8-Bromo-2-chloro-7-methylquinazoline.
-
Mixing: Use magnetic or mechanical stirring to facilitate dissolution. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Reagent Addition: Add other reagents to the reaction mixture slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Work-up and Purification
-
Quenching: If necessary, quench the reaction mixture carefully in the fume hood. Be mindful of potential gas evolution or exotherms.
-
Extraction: Perform liquid-liquid extractions in the fume hood using a separatory funnel. Ensure the funnel is properly vented to release any pressure buildup.
-
Purification: Column chromatography and other purification techniques should be performed in the fume hood to minimize exposure to solvents and the compound.
Storage and Stability: Maintaining Compound Integrity
Proper storage is essential for both safety and maintaining the quality of the research material.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation and preserve the stability of the compound. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | To prevent reaction with atmospheric oxygen and moisture. |
| Container | Tightly sealed, clearly labeled container | To prevent contamination and ensure proper identification. |
| Location | A dry, well-ventilated area away from incompatible materials.[9] | To prevent accidental reactions and ensure a safe storage environment. |
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spill Response
Caption: Step-by-step spill response workflow.
For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[8] For a liquid spill, use an inert absorbent material to contain and collect the spilled substance.[3]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal: Responsible Stewardship
All waste containing 8-Bromo-2-chloro-7-methylquinazoline, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Commitment to Safety
The safe handling of 8-Bromo-2-chloro-7-methylquinazoline is not merely a matter of following rules but a professional responsibility. By integrating the principles of hazard identification, risk assessment, and control measures into every aspect of the experimental workflow, researchers can protect themselves, their colleagues, and the environment. This guide provides a framework for achieving this goal, but it is the diligent and conscientious application of these principles by each individual scientist that will ultimately ensure a safe and productive research environment.
References
- Capot Chemical Co., Ltd. (2017, June 16). MSDS of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione.
- Matrix Scientific. (2017, February 18). Safety Data Sheet - 7-Bromoquinoline-3-carboxylic acid.
- KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]
- El-Sayed, N. F., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100823.
- Diversey. (2021, March 1).
- Triskem International. (2017, June 30).
- Castrol. (2025, October 22).
- OECD Existing Chemicals Database. (2002, February 15). Methyl bromide.
-
ResearchGate. (2025, September 2). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. triskem-international.com [triskem-international.com]
- 7. fishersci.ca [fishersci.ca]
- 8. capotchem.cn [capotchem.cn]
- 9. echemi.com [echemi.com]
Methodological & Application
Advanced Nucleophilic Substitution Protocols for 2-Chloroquinazolines
Executive Summary
The 2-chloroquinazoline scaffold is a cornerstone in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and antifolates. While the C4 position is kinetically favored for nucleophilic aromatic substitution (
This guide provides high-fidelity protocols for the nucleophilic substitution of 2-chloroquinazolines. It addresses the inherent lethargy of the C2 position relative to C4 and provides self-validating workflows to ensure regiochemical integrity.
Part 1: Strategic Framework & Mechanistic Insight
The Reactivity Landscape: C4 vs. C2
To successfully functionalize the C2 position, one must understand the electronic disparity of the quinazoline ring.
-
C4 Position: Highly electrophilic due to the cumulative electron-withdrawing effects of N1 and N3, and the ability to stabilize the Meisenheimer complex via resonance into the benzene ring. It reacts under mild conditions (0 °C to RT).
-
C2 Position: Less electrophilic than C4. The intermediate Meisenheimer complex is less stabilized. Consequently, C2 substitution requires higher activation energy (heat, acid catalysis, or microwave irradiation) and typically occurs after C4 is substituted or blocked.
The "C4-First" Rule: In 2,4-dichloroquinazoline, the C4-Cl is displaced first. Direct substitution at C2 while retaining a C4-Cl is synthetically difficult and usually requires protecting the C4 position or starting from a 2,4-dihydroxy precursor.
Diagram 1: Regioselectivity Workflow
The following diagram illustrates the sequential functionalization logic required for 2,4-dichloroquinazolines.
Caption: Sequential displacement strategy. C4 is substituted under kinetic control; C2 requires thermodynamic forcing.
Part 2: Experimental Protocols
Protocol A: Thermal C2-Amination of 4-Substituted-2-chloroquinazolines
Application: Derivatization of the C2 position with aliphatic or aromatic amines after C4 has already been functionalized. Challenge: The C2-Cl bond is sluggish. Standard reflux in ethanol is often insufficient for sterically hindered amines.
Materials
-
Substrate: 4-substituted-2-chloroquinazoline (1.0 eq)
-
Nucleophile: Amine (1.5 – 2.0 eq)
-
Solvent: n-Butanol (preferred for higher boiling point, 117 °C) or DMSO (for solubility).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) or
(for phenols/anilines).
Step-by-Step Methodology
-
Preparation: In a sealed pressure tube or round-bottom flask, dissolve the substrate in n-Butanol (0.5 M concentration).
-
Note: n-Butanol is superior to Ethanol here because the reaction often requires temperatures >100 °C, which Ethanol (bp 78 °C) cannot achieve at ambient pressure.
-
-
Activation: Add DIPEA (2.0 eq). If the nucleophile is an aniline salt, increase base to 3.0 eq.
-
Nucleophile Addition: Add the amine (1.5 eq).
-
Reaction:
-
Aliphatic Amines: Heat to 100–110 °C for 4–12 hours.
-
Anilines: Heat to 120–130 °C for 12–24 hours. (Acid catalysis with 10 mol% HCl or TFA can accelerate aniline coupling by protonating N3, activating C2).
-
-
Monitoring (Self-Validation): Monitor by TLC (Mobile phase: 5-10% MeOH in DCM). Look for the disappearance of the distinct UV-active starting material spot.
-
Workup: Cool to RT.
-
If precipitate forms: Filter and wash with cold hexanes/ether.
-
If soluble: Evaporate n-Butanol under reduced pressure. Redissolve in EtOAc, wash with water (
) to remove salts/DMSO, dry over , and concentrate.
-
Protocol B: Microwave-Assisted C2-Substitution (High Throughput)
Application: Rapid library generation or forcing reactions with poor nucleophiles (e.g., electron-deficient anilines). Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy of the C2 position efficiently.
Materials
-
Vial: 2–5 mL Microwave process vial (G10/G30).
-
Solvent: Isopropanol (IPA) or Acetonitrile (ACN).
-
Catalyst: 1-2 drops of conc. HCl (optional, for anilines).
Step-by-Step Methodology
-
Loading: Charge the vial with 2-chloroquinazoline substrate (0.5 mmol), amine (0.6 mmol), and IPA (2 mL).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Workup: Cool to RT (compressed air cooling). The product often precipitates as the hydrochloride salt (if no base was used). Filter and wash with cold ether.
-
Validation: LC-MS should show a single peak with the mass of the product. The characteristic chlorine isotope pattern (M/M+2 ratio of 3:1) should disappear.
-
Protocol C: C2-Alkoxylation (Ether Synthesis)
Application: Introducing alkoxy groups (e.g., methoxy, ethoxy) at C2. Constraint: Alkoxides are harder nucleophiles. Competition with hydrolysis (forming the quinazolinone) is a risk if water is present.
Step-by-Step Methodology
-
Reagent Formation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF or DMF at 0 °C.
-
Alkoxide Generation: Dropwise add the alcohol (e.g., Benzyl alcohol, 1.2 eq). Stir at 0 °C for 15 min until
evolution ceases. -
Substitution: Add the 2-chloroquinazoline substrate (1.0 eq) as a solution in THF/DMF.
-
Reaction: Warm to RT and stir. If sluggish, heat to 60 °C.
-
Warning: Do not exceed 80 °C with NaH in DMF due to runaway thermal risk.
-
-
Quench: Carefully quench with sat.
solution. Extract with EtOAc.
Part 3: Data Presentation & Self-Validation
Reaction Parameter Summary
| Variable | C4-Substitution (Kinetic) | C2-Substitution (Thermodynamic) |
| Temperature | 0 °C – 25 °C | 80 °C – 160 °C |
| Time | 30 min – 2 hours | 4 – 24 hours (Thermal) / 15 min (MW) |
| Solvent | EtOH, DCM, THF | n-BuOH, DMSO, DMF, IPA (MW) |
| Base | TEA, DIPEA | DIPEA, |
| Primary Risk | Over-substitution (Disubstitution) | Hydrolysis (forming Quinazolinone) |
Self-Validating Analytical Checkpoints
To ensure the protocol worked, verify these specific spectral changes:
-
1H NMR Shift (Aromatic Region):
-
The proton at C5 (peri-position) is a diagnostic marker.
-
In 2-chloroquinazolines, H-5 is deshielded (~8.0-8.2 ppm). Upon substitution at C2 with an electron-donating group (amine/alkoxy), this signal typically shifts upfield due to increased electron density in the ring system.
-
-
LC-MS Isotope Pattern:
-
Starting Material: Distinct Chlorine pattern (M and M+2 peaks in 3:1 ratio).
-
Product: Loss of the M+2 peak indicates successful displacement of Chlorine.
-
-
TLC Visualization:
-
2-Chloroquinazolines are generally non-polar. The substitution product (especially amino-quinazolines) will be significantly more polar and have a lower
value.
-
Diagram 2: Mechanistic Pathway (S_NAr)
Caption: S_NAr mechanism at C2. Note that N3 protonation significantly lowers the activation energy for the initial attack.
References
-
Regioselectivity in 2,4-Dichloroquinazoline
- L. F. Alicea-Velázquez, et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024, 29(24), 6021.
-
Microwave-Assisted Synthesis
-
A. R.[1] Yadav, et al. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian J. Res. Chem., 2020 , 13(2).
-
-
Solvent and Kinetic Effects
- S. Ormazábal-Toledo, et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 2018.
-
General Quinazoline Protocols
-
BenchChem Application Notes.[3] Microwave-Assisted Synthesis of Quinoline Derivatives.
-
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromoquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of C-8 Functionalization
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinazoline core is paramount in modulating the pharmacological profile of these molecules. The C-8 position, in particular, offers a key vector for structural diversification, influencing solubility, metabolic stability, and target binding affinity.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] These transformations, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in modern synthetic organic chemistry.[3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 8-bromoquinazolines, a readily accessible starting material, enabling the synthesis of a diverse array of 8-substituted quinazoline derivatives. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C and C-N couplings) or migratory insertion (for Heck reactions), and reductive elimination.[4]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and aryl-heteroaryl structures.[5][6] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4]
Causality in Experimental Choices
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For many applications involving aryl bromides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd(PPh₃)₄ with a phosphine ligand is effective. The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and influences the rates of oxidative addition and reductive elimination. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., biarylphosphines) can be beneficial.
-
Base: The base plays a crucial role in activating the organoboron species for transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can depend on the stability of the substrates and the solvent system.
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water. The aqueous phase is often necessary to dissolve the inorganic base.
Protocol: Suzuki-Miyaura Coupling of 8-Bromo-2-phenylquinazoline with Phenylboronic Acid
This protocol is adapted from methodologies reported for the Suzuki-Miyaura coupling of related brominated quinazoline systems.[5][8]
Materials:
-
8-Bromo-2-phenylquinazoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-bromo-2-phenylquinazoline (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-phenyl-2-phenylquinazoline.
| Reactant | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [5] |
| 8-Bromomackinazolinone | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 90-95 | [5] |
| Bromo-substituted quinazolines | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Reflux | High | [8] |
Table 1: Summary of Reported Suzuki-Miyaura Coupling Conditions for Related Quinazoline Systems.
II. Heck Reaction: Synthesis of Alkenylquinazolines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[9][10] This reaction is particularly useful for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.
Causality in Experimental Choices
-
Catalyst: Palladium(II) acetate is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. Phosphine-free conditions are sometimes successful, but the addition of phosphine ligands can improve catalyst stability and reactivity.
-
Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[11]
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typically used.
Protocol: Heck Reaction of 8-Bromoquinazoline with Styrene
This protocol is based on general procedures for the Heck reaction of aryl bromides.[12][13]
Materials:
-
8-Bromoquinazoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, dissolve 8-bromoquinazoline (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) in DMF under an inert atmosphere.
-
Add styrene (1.5 equiv) and potassium carbonate (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 8-styrylquinazoline.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromides | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 |[11] | | Aryl Bromides | Styrene | PdCl₂(EdteH₄) | K₃PO₄ | H₂O | 100 |[13] |
Table 2: Representative Heck Reaction Conditions.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Causality in Experimental Choices
-
Catalyst System: The classic Sonogashira reaction utilizes a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to neutralize the HX byproduct and to act as a solvent or co-solvent.
-
Solvent: Solvents like THF or DMF are commonly used.
Protocol: Sonogashira Coupling of 8-Bromoquinazoline with Phenylacetylene
This protocol is adapted from Sonogashira couplings performed on related heterocyclic systems.[16][17]
Materials:
-
8-Bromoquinazoline
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 8-bromoquinazoline (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC). The reaction is often complete within a few hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine hydrobromide and catalyst residues.
-
Wash the Celite pad with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-(phenylethynyl)quinazoline.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Amberlite IRA-67 | DMF | RT |[16] | | 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Pd catalyst | - | - | - |[17] |
Table 3: Sonogashira Coupling Conditions for Related Substrates.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][18]
Causality in Experimental Choices
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination heavily relies on the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand. Ligands such as X-Phos, S-Phos, and RuPhos have proven to be highly effective in promoting the coupling of a wide range of amines and aryl halides.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.
Protocol: Buchwald-Hartwig Amination of 8-Bromoquinazoline with Morpholine
This protocol is based on established procedures for the amination of bromo-substituted quinolines and other aryl bromides.[20][21]
Materials:
-
8-Bromoquinazoline
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 equiv) and X-Phos (0.04 equiv) to a Schlenk tube.
-
Add anhydrous toluene and stir for a few minutes to form the active catalyst.
-
In a separate flask, add 8-bromoquinazoline (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Transfer the catalyst solution to the flask containing the reactants via a cannula.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-(morpholino)quinazoline.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolines | Morpholine/Pyrrolidine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) |[20] | | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | KOt-Bu | Toluene | 85 |[21] |
Table 4: Representative Buchwald-Hartwig Amination Conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure inert atmosphere; use fresh, high-purity catalyst and ligands; consider a different palladium source or ligand. |
| Insufficiently active base | Use a stronger base (e.g., Cs₂CO₃ for Suzuki, KOt-Bu for Buchwald-Hartwig); ensure the base is anhydrous. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Poorly soluble reagents | Choose a more suitable solvent or solvent mixture. | |
| Side Product Formation | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading; ensure slow addition of the boronic acid. |
| Homocoupling of alkyne (Sonogashira) | Use copper-free conditions if this is a major issue; ensure rigorous exclusion of oxygen. | |
| Debromination of starting material | Use a less strong base or lower the reaction temperature. | |
| Catalyst Decomposition (black precipitate) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| High temperature | Reduce the reaction temperature. | |
| Inappropriate ligand | Use a more robust ligand that better stabilizes the palladium catalyst. |
Conclusion
The palladium-catalyzed cross-coupling of 8-bromoquinazolines offers a powerful and versatile platform for the synthesis of a wide range of functionalized quinazoline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide a unique avenue for introducing aryl, alkenyl, alkynyl, and amino functionalities at the C-8 position. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access novel quinazoline-based molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for scientists working to expand the chemical space around this important heterocyclic scaffold.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022, December 6). MDPI. Retrieved February 23, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Retrieved February 23, 2026, from [Link]
-
One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-S N Ar/Bis-Suzuki–Miyaura Cross- Coupling Reactions Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions. (2026, February 7). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. (2011, February 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024, December 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]
-
A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Heck coupling reactions of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). ResearchGate. Retrieved February 23, 2026, from [Link]
-
. (n.d.). Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017, December 22). Asian Online Journals. Retrieved February 23, 2026, from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). MDPI. Retrieved February 23, 2026, from [Link]
-
Heck coupling of different aryl halides with styrene. a. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. (n.d.). MIT Open Access Articles. Retrieved February 23, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved February 23, 2026, from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved February 23, 2026, from [Link]
-
An intramolecular N-arylation approach to 3-functionalized 4,9-dihydropyrrolo[2,1-b]quinazolines. (2011, May 15). Augusta University Research Profiles. Retrieved February 23, 2026, from [Link]
-
Recent Advances in N-Arylation of Heterocycles in the Past Decade. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]
-
Nickel-Catalyzed N,N-Diarylation of 8-Aminoquinoline with Large Steric Aryl Bromides and Fluorescence of Products. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). PMC. Retrieved February 23, 2026, from [Link]
-
Pd‐catalyzed Heck/C−H functionalization reaction of alkenyl cyclolactams. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed Enantioselective Heck Alkenylation of Acyclic Alkenols Using a Redox-Relay Strategy. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 10). Frontiers. Retrieved February 23, 2026, from [Link]
-
Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. sctunisie.org [sctunisie.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the C-2 Amination of 8-Bromo-2-chloro-7-methylquinazoline
Abstract
This comprehensive technical guide provides detailed experimental protocols and theoretical insights for the selective C-2 amination of 8-Bromo-2-chloro-7-methylquinazoline, a key intermediate in the synthesis of various biologically active compounds. We present two robust and validated methodologies: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the reaction mechanisms, experimental setup, and optimization strategies.
Introduction: The Significance of 2-Aminoquinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Specifically, the introduction of an amino group at the C-2 position of the quinazoline ring is a critical step in the synthesis of numerous potent kinase inhibitors and other targeted therapeutics. The 8-Bromo-2-chloro-7-methylquinazoline scaffold offers multiple reaction sites, making the selective amination at the C-2 position a chemically interesting and synthetically valuable transformation. The bromine atom at the C-8 position can be retained for subsequent cross-coupling reactions, allowing for the generation of diverse molecular libraries from a common intermediate.
Mechanistic Considerations: SNAr vs. Buchwald-Hartwig Amination
The C-2 position of the quinazoline ring is electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms, making it susceptible to nucleophilic attack. This property underpins the feasibility of a direct SNAr reaction. However, the reactivity of the C-2 chloro substituent can be lower than that of a C-4 chloro substituent in analogous 2,4-dichloroquinazolines[4][5]. For less reactive amines or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative[6].
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the C-2 aminated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that involves a palladium catalyst, a phosphine ligand, and a base[7]. The catalytic cycle typically involves the oxidative addition of the 2-chloroquinazoline to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. This method is often more general and tolerant of a wider range of functional groups than SNAr.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for primary and secondary amines, particularly those that are relatively nucleophilic.
Materials:
-
8-Bromo-2-chloro-7-methylquinazoline (1.0 eq)
-
Amine (primary or secondary, 1.2 - 2.0 eq)
-
Solvent (e.g., Isopropanol, n-Butanol, Dioxane, or DMF)
-
Base (optional, e.g., K2CO3, DIPEA, 1.5 - 2.0 eq)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of 8-Bromo-2-chloro-7-methylquinazoline in the chosen solvent, add the amine.
-
If a base is used, add it to the reaction mixture. The use of a base is recommended to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Workflow for SNAr Amination:
Caption: Generalized workflow for the SNAr amination protocol.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is highly versatile and is recommended for a broader range of amines, including less nucleophilic anilines and heterocyclic amines.
Materials:
-
8-Bromo-2-chloro-7-methylquinazoline (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium source (e.g., Pd2(dba)3 (2-5 mol%) or Pd(OAc)2 (2-5 mol%))
-
Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like XPhos (4-10 mol%))
-
Base (e.g., NaOt-Bu, Cs2CO3, or K3PO4 (1.5 - 2.0 eq))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Equipment:
-
Schlenk flask or other oven-dried glassware for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Syringes for transfer of anhydrous solvents and reagents
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To an oven-dried Schlenk flask, add the 8-Bromo-2-chloro-7-methylquinazoline, palladium source, phosphine ligand, and base under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Buchwald-Hartwig Amination:
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijstr.org [ijstr.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Functionalization of 8-Bromo-2-chloro-7-methylquinazoline scaffold
Executive Summary
The 8-Bromo-2-chloro-7-methylquinazoline scaffold (CAS: 1388049-83-9) represents a high-value intermediate in the synthesis of kinase inhibitors, particularly for EGFR and VEGFR targets. Its structural uniqueness lies in the orthogonal reactivity of its two halogen handles: the C2-chlorine (electrophilic, labile to
This guide provides a validated protocol for the sequential functionalization of this scaffold. A critical focus is placed on overcoming the steric hindrance imposed by the C7-methyl group upon the C8-bromine position, a common failure point in standard Suzuki-Miyaura protocols.
Structural Analysis & Reactivity Profile[1][2]
Before initiating synthesis, it is vital to understand the electronic and steric landscape of the molecule.
-
C2-Position (Chlorine): Located between two ring nitrogens (N1, N3), this position is highly electron-deficient ($ \delta +
S_NAr$). -
C8-Position (Bromine): This position is less electrophilic and requires palladium-catalyzed activation.
-
C7-Position (Methyl):
-
Steric Effect:[1][2] The C7-methyl group exerts significant ortho-steric bulk, shielding the C8-bromine. This necessitates the use of specialized phosphine ligands (e.g., SPhos, XPhos) during cross-coupling to facilitate oxidative addition and reductive elimination.
-
Electronic Effect: As a weak electron-donating group (EDG), it slightly deactivates the ring, but not enough to hinder C2-
reactions.
-
Figure 1: Reactivity Landscape (Graphviz)
Caption: Reactivity map highlighting the orthogonal handles. Note the steric clash between C7-Me and C8-Br, necessitating specific catalytic conditions.
Strategic Workflow: The "C2-First" Approach
To maximize yield and purity, a sequential functionalization strategy is required. Attempting C8-coupling first can lead to competitive oxidative addition at the C2-Cl bond or hydrolysis of the sensitive C2-Cl.
Recommended Sequence:
-
Step 1 (
): Displacement of C2-Cl with a nucleophile (Amine). -
Step 2 (Cross-Coupling): Pd-catalyzed functionalization of C8-Br.
Detailed Protocols
Protocol A: C2-Functionalization via
Objective: Selective installation of an amine at the C2 position without affecting the C8-bromide.
Reagents:
-
Substrate: 8-Bromo-2-chloro-7-methylquinazoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Isopropanol (IPA) or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a reaction vial, dissolve the quinazoline scaffold (1.0 equiv) in IPA (0.2 M concentration). Note: IPA is preferred over DMF/DMSO to facilitate workup, but Dioxane is required if the amine is poorly soluble.
-
Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Checkpoint: Monitor via LCMS. The starting material (M+) should disappear, replaced by the product (M+Amine-HCl). The Br isotope pattern (1:1 ratio) must remain intact.
-
-
Workup (Self-Validating):
-
Cool to room temperature.[3]
-
Precipitation: Add water (3x reaction volume). If the product precipitates, filter and wash with cold water. This removes unreacted amine and DIPEA salts.
-
Extraction (Alternative): If no precipitate forms, extract with EtOAc, wash with brine, and dry over
.
-
-
QC Criteria:
NMR must show the disappearance of the amine N-H (if primary) or shift in alpha-protons.
Critical Mechanism Note: The reaction proceeds via a Meisenheimer-like transition state.[4] The C2 position is activated by the inductive effect of N1 and N3. The 7-methyl group does not sterically hinder this approach angle.
Protocol B: C8-Functionalization via Sterically Demanding Suzuki-Miyaura Coupling
Objective: Coupling of an aryl/heteroaryl boronic acid to the hindered C8 position.
The Challenge: The 7-methyl group creates a "molecular wall," making standard catalysts (e.g.,
The Solution: Use Buchwald 2nd/3rd Generation Precatalysts (e.g., XPhos Pd G2) which are designed to form bulky, electron-rich active species.
Reagents:
-
Substrate: C2-substituted intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester:
or (1.5 equiv) -
Catalyst: XPhos Pd G2 (0.05 equiv) or
(for less hindered partners) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a microwave vial or pressure tube. Purge with Argon/Nitrogen.
-
Loading: Add the C2-intermediate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G2 (5 mol%).
-
Solvent System: Add 1,4-Dioxane (0.1 M) and 2M aq.
(ratio 4:1 Organic:Aqueous).-
Why Biphasic? Inorganic bases are insoluble in dioxane. The water allows the base to activate the boronic acid to the boronate species [1].
-
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of Pd(0).
-
Reaction: Heat to 100°C for 4–12 hours (or Microwave at 120°C for 30 min).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography is usually required.
Troubleshooting Table:
| Observation | Diagnosis | Remedial Action |
| No Conversion | Catalyst death or steric failure | Switch to Sphos Pd G2 (better for extreme sterics) or increase temp to 120°C. |
| Protodebromination | Reductive elimination failure | Use anhydrous conditions with CsF as base instead of aqueous carbonate. |
| Homocoupling | Oxygen leak | Re-degas solvents; ensure Argon overpressure. |
Experimental Workflow Diagram
Caption: Sequential workflow ensuring regioselective modification. Step 1 exploits electronic differences; Step 2 overcomes steric barriers.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bhanage, B. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues. Arabian Journal of Chemistry. Link
- Harris, P. A., et al. (2008). Structure-Activity Relationships of Quinazoline Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for quinazoline SAR).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Sigma-Aldrich. (2025). Product Specification: 8-Bromo-2-chloro-7-methylquinazoline. Link
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.
Sources
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 8-Bromo-2-chloro-7-methylquinazoline
Abstract
This technical guide provides a comprehensive framework for the successful execution of the Buchwald-Hartwig amination on the dihalogenated heterocyclic substrate, 8-bromo-2-chloro-7-methylquinazoline. The primary focus is to achieve high chemoselectivity, functionalizing the C8-bromo position while preserving the C2-chloro bond for subsequent transformations. We will delve into the mechanistic principles governing this selectivity, offer detailed, field-tested protocols, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals who utilize cross-coupling chemistry for the synthesis of complex nitrogen-containing molecules.
Introduction: The Strategic Value of Selective C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with a breadth of scope and functional group tolerance that was previously unattainable.[1][2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of pharmaceuticals and advanced materials, where arylamine moieties are prevalent.[4][5]
The substrate in focus, 8-bromo-2-chloro-7-methylquinazoline, represents a common challenge in medicinal chemistry: a polyfunctionalized heterocycle offering multiple sites for modification. The ability to selectively functionalize one reactive site while leaving another intact is paramount for efficient and convergent synthetic strategies. This guide details the selective amination at the C8-bromo position, leveraging the inherent differences in carbon-halogen bond reactivity.
The Principle of Chemoselectivity: A Mechanistic Rationale
The success of this selective transformation hinges on the first and often rate-determining step of the Buchwald-Hartwig catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] The general order of reactivity for aryl halides in this step is C-I > C-Br > C-Cl.[7][8]
This reactivity trend is directly correlated with the carbon-halogen bond dissociation energies. The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it more susceptible to cleavage and insertion by the electron-rich Pd(0) center. By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to favor the oxidative addition at the more labile C8-bromo position, leading to the desired mono-aminated product with high fidelity.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinazoline, forming a Pd(II) intermediate.[1][4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is released, regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination at the C8-Position
This protocol provides a robust starting point for the selective amination of 8-bromo-2-chloro-7-methylquinazoline. Optimization may be required for particularly challenging amine substrates.
Materials and Reagents
-
Substrate: 8-Bromo-2-chloro-7-methylquinazoline
-
Amine: Primary or secondary amine (1.1 - 1.5 equiv.)
-
Palladium Precursor: Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)
-
Ligand: XPhos (or RuPhos, BrettPhos) (1.2 - 1.5 equiv. relative to Pd)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, inert atmosphere supply (argon or nitrogen), standard glassware for workup and purification.
Causality Behind Reagent Choices:
-
Palladium Precursor: Pd₂(dba)₃ is a Pd(0) source that enters the catalytic cycle directly. Pd(OAc)₂ is a stable Pd(II) salt that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine.[9] Using pre-formed palladium/ligand complexes, known as precatalysts, can also offer higher reproducibility.[10]
-
Ligand: Bulky, electron-rich biaryl monophosphine ligands like XPhos are critical.[5] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.[4] Their electron-donating nature facilitates the oxidative addition step. For heterocyclic substrates, these ligands can also minimize catalyst inhibition by the ring's nitrogen atoms.[11]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the amine-palladium complex) to generate the active amido intermediate.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, but may require higher temperatures or longer reaction times.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene and dioxane are standard.[13] Rigorous exclusion of water and oxygen is crucial, as they can deactivate the catalyst.[11]
Step-by-Step Procedure
The entire procedure must be performed under an inert atmosphere of argon or nitrogen.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 8-bromo-2-chloro-7-methylquinazoline (1.0 equiv.), the palladium precursor (e.g., 2.0 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4.8 mol% XPhos), and the base (e.g., 2.0 equiv. NaOtBu).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe (1.2 equiv.). If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. The reaction mixture typically turns a dark reddish-brown color.[11]
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-16 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot (TLC) or a peak with the expected mass (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 8-amino-2-chloro-7-methylquinazoline product.
Experimental Workflow & Data
Caption: Experimental workflow for selective Buchwald-Hartwig amination.
Table 1: Representative Conditions and Expected Outcomes
| Amine Type | Amine Example | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Approx. Yield | Selectivity |
| Secondary Cyclic | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.8) | NaOtBu (2.0) | 90 | 6 | >85% | >95:5 (C8:C2) |
| Primary Alkyl | n-Butylamine | Pd(OAc)₂ (3.0) | RuPhos (7.2) | NaOtBu (2.0) | 80 | 12 | >80% | >95:5 (C8:C2) |
| Primary Aryl | Aniline | Pd₂(dba)₃ (2.5) | BrettPhos (6.0) | K₃PO₄ (2.5) | 100 | 16 | >75% | >90:10 (C8:C2) |
| Secondary Acyclic | Diethylamine | Pd₂(dba)₃ (2.5) | XPhos (6.0) | NaOtBu (2.2) | 90 | 8 | >70% | >95:5 (C8:C2) |
Yields and selectivity are estimates based on analogous transformations in the literature and are highly dependent on the specific amine and precise reaction conditions.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture contamination).[11] 2. Impure amine or solvent.[10] 3. Base is not strong enough or has degraded. | 1. Ensure a rigorously inert atmosphere and use freshly dried solvents. Consider using a palladium precatalyst. 2. Purify the amine (distillation/crystallization) and use freshly opened/distilled solvent. 3. Use a fresh bottle of NaOtBu from a glovebox or desiccator. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high. 2. Insufficient ligand to stabilize the catalyst.[10] 3. Substrate coordination/poisoning.[11] | 1. Lower the reaction temperature to 80-90 °C and increase the reaction time. 2. Increase the ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 1.5:1 relative to Pd). 3. Screen different bulky ligands (e.g., RuPhos, BrettPhos) which may be more resistant to poisoning. |
| Poor Selectivity (Formation of Diaminated Product) | 1. Reaction temperature too high or reaction time too long. 2. Highly active catalyst system is activating the C-Cl bond. | 1. Reduce the temperature and monitor carefully to stop the reaction once the starting material is consumed. 2. Reduce catalyst loading. Consider a slightly less active ligand if selectivity remains an issue. |
| Side Product Formation (Hydrodehalogenation) | 1. Presence of water in the reaction. 2. A side reaction involving β-hydride elimination from the amine.[1] | 1. Ensure all reagents and solvents are scrupulously dry. 2. This is less common with aryl amines. If using alkyl amines, ensure conditions are optimized. |
Conclusion
The selective Buchwald-Hartwig amination of 8-bromo-2-chloro-7-methylquinazoline is a highly achievable and valuable transformation. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds and employing a well-chosen palladium catalyst system featuring a bulky monophosphine ligand, chemists can reliably synthesize 8-amino-2-chloro-7-methylquinazoline derivatives. The protocols and insights provided herein serve as a comprehensive guide to success, enabling the efficient construction of key intermediates for pharmaceutical research and development. The preserved C2-chloro position remains available for subsequent diversification through further cross-coupling or nucleophilic aromatic substitution reactions.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Klink, G. T., & Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 223–230. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Nolan, S. P., et al. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Organ, M. G., et al. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
-
White, A. J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12093–12111. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9872–9881. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
-
Kappe, C. O., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry, 75(20), 6891-6894. [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Sigman, M. S., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Leadbeater, N. E., et al. (2014). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]
-
Kappe, C. O., et al. (2018). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Chemical Reviews, 118(15), 7507-7567. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
Chen, K., et al. (2025, March 10). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Crews, C. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 103-109. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chopra, H. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
Sarpong, R., et al. (2018). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Chemical Science, 9(4), 939-944. [Link]
-
Vazquez, M. E. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility challenges with 8-Bromo-2-chloro-7-methylquinazoline in aqueous buffers
Executive Summary
8-Bromo-2-chloro-7-methylquinazoline (BCMQ) is a critical heterocyclic building block, often used as a scaffold for kinase inhibitors. However, it presents two distinct physicochemical barriers in biological assays:
-
High Lipophilicity (LogP ~3.2): It is virtually insoluble in water, leading to immediate precipitation ("crashing out") upon dilution from DMSO stocks.
-
Chemical Instability: The C2-chloro position is highly electrophilic. It is prone to hydrolysis (converting to the inactive quinazolinone) and aminolysis (reacting with nucleophilic buffers like Tris).
This guide provides validated protocols to overcome these limitations, ensuring your biological data reflects the compound's activity, not its precipitation or degradation products.
Module 1: The "Crash Out" Phenomenon
The Problem
You prepare a 10 mM stock in DMSO, which is clear. When you dilute this 1:1000 into PBS (pH 7.4) to achieve 10 µM, the solution turns cloudy or the compound precipitates over 2-4 hours.
The Science (Causality)
BCMQ has a calculated LogP of approximately 3.2 [1], meaning it is ~1000 times more soluble in octanol than water. When you inject a DMSO stock directly into an aqueous buffer, the dielectric constant of the solvent environment shifts instantly from ~47 (DMSO) to ~80 (Water). The compound molecules aggregate faster than they can disperse, causing "kinetic precipitation."
Troubleshooting Protocol: The "Solvent Shift" Method
Do not add DMSO stock directly to the final volume of buffer. Use this intermediate step to prevent shock-precipitation.
-
Prepare 500x Stock: Dissolve BCMQ in 100% anhydrous DMSO to 5 mM.
-
Intermediate Dilution: Dilute the 5 mM stock 1:10 into a "transition solvent" (e.g., PEG-400 or Propylene Glycol).
-
Result: 0.5 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dilution: Slowly add this intermediate mix to your pre-warmed (37°C) media/buffer while vortexing.
-
Target: 5 µM final concentration.
-
Final Vehicle: 0.1% DMSO / 0.9% PEG-400.
-
Data: Solubility Limits (Estimated)
| Solvent System | Solubility Limit (25°C) | Notes |
|---|---|---|
| Water / PBS | < 10 µM | High risk of precipitation. |
| DMSO | > 50 mM | Excellent stock solvent. |
| Ethanol | ~ 5-10 mM | Moderate solubility. |
| PBS + 5% DMSO | ~ 20-30 µM | Metastable (use within 1 hour). |
Module 2: Chemical Stability & Buffer Incompatibility
The Hidden Trap: Reactivity with Tris
CRITICAL WARNING: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) buffer with BCMQ.
-
Mechanism: The chlorine atom at the C2 position of the quinazoline ring is a leaving group activated for Nucleophilic Aromatic Substitution (
). Tris contains a primary amine ( ). -
Result: The amine in Tris attacks the C2 position, displacing the chloride. You are no longer testing BCMQ; you are testing an N-substituted amino-quinazoline artifact [2].
Hydrolysis Risk
Even in non-nucleophilic buffers (PBS, HEPES), the C2-chloro group is susceptible to hydrolysis, converting the compound into 8-bromo-7-methylquinazolin-2(1H)-one , which is biologically inactive and highly insoluble [3].
-
Half-life: At pH 7.4 (37°C), significant hydrolysis can occur within 2–6 hours.
-
Mitigation: Prepare aqueous dilutions immediately before use. Keep stocks on ice if possible.
Visualizing the Stability Pathways
Figure 1: Degradation pathways of 2-chloroquinazolines. Note the irreversible reaction with amine-containing buffers like Tris.
Module 3: Advanced Formulation (Cyclodextrins)
For animal studies (in vivo) or high-concentration cellular assays (>50 µM), simple co-solvents (DMSO/PEG) are often toxic. Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for quinazolines [4].
Protocol: HP-β-CD Encapsulation
This method traps the lipophilic BCMQ inside the hydrophobic cavity of the cyclodextrin, shielding it from water while maintaining a clear aqueous solution.
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in pure water or saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add BCMQ powder directly to the vehicle (avoid DMSO if possible, or keep <5%).
-
Energy Input: The complex requires energy to form. Sonicate at 40°C for 30–60 minutes.
-
Verification: The cloudy suspension should turn clear. If not, adjust pH slightly to 5.5–6.0 (acidic pH suppresses hydrolysis and improves stability).
Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw my aqueous dilutions? A: No. Freezing aqueous solutions of BCMQ induces "cryoprecipitation." The compound will crash out as the water crystallizes and will not redissolve upon thawing. Always prepare fresh from DMSO stocks.
Q: Why does my compound lose potency after 24 hours in the incubator? A: This is likely due to hydrolysis of the C2-chloro group. The half-life of 2-chloroquinazolines in neutral buffer at 37°C is limited. Refresh media containing the compound every 6–12 hours for long-duration assays.
Q: I see a peak shift in HPLC when using Methanol as a solvent. Why? A: 2-chloroquinazolines can undergo methoxylation (reaction with methanol) if heated or left for long periods, similar to the hydrolysis mechanism. Use Acetonitrile (ACN) for analytical chromatography to ensure stability [5].
References
-
PubChem. 8-Bromo-2-chloro-7-methylquinazoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Burcham, P.C., et al. (2003).[1] Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins.[1] Chemical Research in Toxicology. (Demonstrates amine-buffer interference with electrophiles). Available at: [Link]
-
Wang, Z., et al. (2020). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.[2][3] RSC Advances. (Mechanism of chloro-heterocycle hydrolysis). Available at: [Link]
-
Loftsson, T., et al. (2007).[4] Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews.[4] Available at: [Link]
Sources
- 1. Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Purification of quinazoline intermediates by column chromatography
Welcome to the Technical Support Center for Quinazoline Purification .
I am Dr. Aris, your Senior Application Scientist. Quinazolines are the backbone of many kinase inhibitors (e.g., Gefitinib, Erlotinib), but their purification presents a "perfect storm" of chromatographic challenges: they are basic (causing tailing), often poorly soluble in non-polar solvents (complicating loading), and certain intermediates (like 4-chloroquinazolines) are moisture-sensitive.
This guide moves beyond generic advice to address the specific physicochemical behavior of the quinazoline scaffold on silica gel.
Quick Navigation
Module 1: Peak Tailing & Mobile Phase Chemistry
The Issue: You observe broad, asymmetrical peaks (tailing factors > 1.5) or your quinazoline "streaks" across the column, making fraction collection impossible.
The Science: Quinazoline nitrogens (N1 and N3) are Lewis bases. Standard silica gel (pH ~5.0) contains acidic silanol groups (Si-OH). Your compound is undergoing an acid-base interaction with the stationary phase, effectively getting "stuck" on these active sites rather than partitioning typically.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Severe Tailing | Uncapped silanols binding basic N-atoms.[1] | Add Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. |
| Fronting | Column overload or solubility mismatch. | Switch Loading: Move from liquid loading to dry loading (See Module 2). |
| No Elution | Compound protonated by silica. | Switch Phase: Use Basic Alumina or "Amine-functionalized" silica cartridges. |
Q: How do I correctly prepare a TEA-modified mobile phase? A: Do not just add TEA to the bottle. TEA is polar and can demix in non-polar solvents.
-
Premix: Add 1% TEA to your polar solvent (e.g., Ethyl Acetate or Methanol) first.
-
Equilibrate: Flush the column with 3–5 column volumes (CV) of the TEA-doped solvent before loading your sample. This "caps" the active silanols before your compound touches them [1].
Q: Can I use Dichloromethane (DCM) / Methanol (MeOH)? A: Yes, but be careful. MeOH is protic and can dissolve silica at high concentrations (>10%), causing white precipitate in your fractions. If you must use >10% MeOH, switch to a DCM / Acetone gradient or use a bonded amine column.
Module 2: The Solubility Paradox (Dry Loading Protocol)
The Issue: Quinazolines are often insoluble in Hexane/EtOAc (the ideal column solvents) but soluble in DCM or DMF. Loading a DCM solution onto a Hexane column causes "solvent wash-through," where the sample travels with the injection solvent, destroying resolution.
The Solution: Solid (Dry) Loading This is the gold standard for quinazolines. It eliminates solvent mismatch effects and allows for higher mass loading [2].
Step-by-Step Dry Loading Protocol:
-
Dissolution: Dissolve your crude quinazoline in the minimum amount of a strong solvent (DCM, Acetone, or THF).
-
Adsorption: Add a solid support.
-
Option A (Standard): Silica Gel (Ratio: 1g crude to 2g silica).
-
Option B (Preferred):Celite 545 (Ratio: 1g crude to 3g Celite). Celite is inert and prevents degradation of sensitive 4-chloro intermediates [3].
-
-
Evaporation: Rotary evaporate the slurry until you have a free-flowing, dry powder. Note: Use a bump trap.
-
Loading: Pour the powder into an empty solid-load cartridge or directly onto the top of the packed column (protected by a sand layer).
Visual Workflow:
Figure 1: Optimized Dry Loading Workflow for poorly soluble heterocycles.
Module 3: Stability of 4-Chloro Intermediates
The Issue: You are purifying 4-chloroquinazoline (a key intermediate for SNAr reactions). The TLC looked good, but after the column, you recover 4-quinazolinone (the hydrolyzed byproduct).
The Science: The C4-Cl bond is susceptible to hydrolysis, especially on acidic silica gel in the presence of moisture. The "retention" time on the column acts as a reaction time for hydrolysis [4].
Critical Adjustments:
-
Speed is Life: Do not run a long gradient. Use a "Step Gradient" to elute the compound in <10 minutes.
-
Avoid MeOH: Methanol can undergo nucleophilic attack at the C4 position, forming the 4-methoxy ether byproduct. Use EtOAc/Hexane or Acetone/Hexane .
-
Neutralize: Pre-wash the silica column with 1% TEA in Hexane to neutralize acidity.
-
Workup: Do not store fractions overnight. Evaporate immediately.
Module 4: Separation of Regioisomers
The Issue: In substituting the quinazoline ring (e.g., nitration or alkylation), you often generate regioisomers (e.g., 6-isomer vs. 7-isomer) that co-elute.
The Solution: The Selectivity Triangle Changing the "strength" of the solvent (e.g., adding more MeOH) rarely separates isomers. You must change the selectivity (dipole-dipole interactions).
Protocol: If Hexane/EtOAc fails to separate isomers, switch the polar modifier to a different solvent class:
-
Attempt 1: Hexane / Acetone (Dipole change).
-
Attempt 2: Hexane / THF (H-bond acceptor change).
-
Attempt 3: DCM / Acetonitrile (Pi-pi interaction modulation).
Decision Matrix for Method Development:
Figure 2: Decision Matrix for selecting loading and stationary phase conditions.
References
-
Biotage. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online. Accessed February 24, 2026. [Link]
-
Sorbtech. "HOW TO: Sample loading methods in flash chromatography." Sorbtech Technical Guides. Accessed February 24, 2026. [Link]
-
Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO Application Notes. Accessed February 24, 2026. [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 8-Bromo Functionalization
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in the regioselective 8-bromo functionalization of heterocyclic compounds. Our focus is to move beyond simple protocol recitation and delve into the causal relationships that govern reaction outcomes, empowering you to rationalize and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in 8-bromo functionalization reactions?
Reaction temperature is arguably one of the most influential parameters in controlling the outcome of an electrophilic aromatic substitution, such as the bromination at the C-8 position of a purine or a related heterocyclic scaffold. Its impact is multifaceted, directly influencing reaction rate, selectivity, and the formation of undesirable by-products.
-
Reaction Rate: As a general principle, increasing temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[1] This accelerates the rate of the desired bromination reaction. However, an excessively high temperature can also accelerate side reactions, leading to a decrease in the overall yield of the target product.[2]
-
Selectivity (Regioselectivity): Many heterocyclic systems have multiple potential sites for bromination. Temperature can be the deciding factor between different isomers. Often, lower temperatures favor the formation of the kinetic product (the product that forms fastest), while higher temperatures, which allow the reaction to reach equilibrium, favor the more stable thermodynamic product.[3][4][5] For instance, in the bromination of some substituted aromatic compounds, performing the reaction at the lowest effective temperature can significantly enhance para/ortho selectivity.[6]
-
By-product Formation: Elevated temperatures can promote side reactions such as over-bromination (di- or poly-bromination), degradation of sensitive starting materials or products, or unwanted reactions with the solvent.[2][7] For example, hazardous side reactions have been identified between N-bromosuccinimide (NBS) and solvents like 2-methyltetrahydrofuran (2-MeTHF) at elevated temperatures, underscoring the importance of thermal safety analysis.[8][9]
Q2: I'm struggling with poor regioselectivity. How does temperature relate to kinetic versus thermodynamic control in bromination?
This is a crucial concept in reaction optimization. The distribution of products can be governed by either the rate of their formation (kinetic control) or their relative stability (thermodynamic control).
-
Kinetic Control: This regime dominates at lower temperatures and shorter reaction times. The major product will be the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡).[4][5] If the formation of this product is irreversible or the energy barrier to reverse it is too high at that temperature, it will remain the major product.
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the reaction becomes reversible. The system has enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established.[4][5] Under these conditions, the most stable product (the one with the lowest Gibbs free energy, G) will be the predominant species in the final reaction mixture.[10]
For example, the hydrobromination of 1,3-butadiene yields different products depending on the temperature: the 1,2-adduct is the kinetic product (favored at -80 °C), while the more stable 1,4-adduct is the thermodynamic product (favored at 40 °C).[4] This principle is directly applicable to 8-bromo functionalization, where different brominated isomers may have different thermodynamic stabilities.
Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.
Q3: What are common brominating agents and how does their choice impact the optimal temperature?
The reactivity of the brominating agent is a key factor. A more reactive agent may allow for lower reaction temperatures, while a milder agent might require heating to achieve a reasonable reaction rate.
| Brominating Agent | Common Scaffolds | Typical Temperature Range | Notes |
| N-Bromosuccinimide (NBS) | Purines, Quinolines, Activated Aromatics | 0 °C to Reflux | Versatile and widely used. Can participate in both electrophilic and radical pathways.[11][12] Often used with a radical initiator at elevated temperatures for benzylic bromination.[12] For electrophilic aromatic substitution, temperatures from 0 °C to room temperature are common.[6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyrimidines, Purine Nucleosides | Ambient to 40 °C | An efficient reagent for brominating nucleosides.[13] Elevated temperatures (e.g., 40 °C) can significantly shorten reaction times.[13] |
| Bromine (Br₂) | Activated Aromatics, Purines | 0 °C to Room Temperature | Highly reactive and corrosive. Often used in solvents like acetic acid or chloroform.[14][15] Reactions with activated rings are often run at or below room temperature.[12] |
| Pyridinium Tribromide (PyrBr₃) | Purines | Room Temperature to DMF | A solid, safer alternative to liquid bromine. Effective for electron-rich purines.[16] |
Q4: My reaction shows low or no conversion of the starting material. How should I adjust the temperature?
Low conversion is a classic sign that the reaction lacks sufficient activation energy. Before making drastic changes, follow this systematic approach:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support: Purification & Analysis of 8-Bromo-2-chloro-7-methylquinazoline
Executive Summary & Molecule Profile
This guide addresses the chromatographic behavior of 8-Bromo-2-chloro-7-methylquinazoline . As a key intermediate in the synthesis of EGFR inhibitors like Vandetanib, this molecule presents specific challenges due to the reactive 2-chloro substituent and the basic nitrogen atoms in the quinazoline core.
Chemical Profile:
-
Lipophilicity: Moderate to High (Halogenated heterocycle).
-
Basicity: Weakly basic (Nitrogens at positions 1 and 3).
-
Reactivity Warning: The chlorine at position 2 is labile and susceptible to Nucleophilic Aromatic Substitution (
). Avoid prolonged exposure to protic solvents (Methanol/Ethanol) to prevent solvolysis.
Recommended Mobile Phases (The "Golden Standard")
The following solvent systems have been validated for separation on Silica Gel 60
Primary Solvent Systems
| System Type | Composition (v/v) | Target Rf | Notes |
| Standard (Non-Polar) | Hexane : Ethyl Acetate (8:2 to 7:3) | 0.35 – 0.50 | Best starting point. Provides good separation from the 2-hydroxy impurity (hydrolysis product). |
| Alternative (Solubility) | DCM : Hexane (1:1) | 0.40 – 0.60 | Use if the compound precipitates in high-hexane systems. DCM offers better solubility. |
| Anti-Tailing Modifier | + 1% Triethylamine (TEA) | N/A | Mandatory if streaking occurs. Neutralizes acidic silanol sites.[1] |
"Forbidden" Solvents
-
Pure Methanol (MeOH): High risk of nucleophilic attack on the 2-Cl position, forming the 2-methoxy analog artifact.
-
Acidic Modifiers (Acetic Acid): Will protonate the quinazoline nitrogens (
), causing the compound to stick to the baseline.
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting and optimizing your mobile phase based on observed TLC behavior.
Figure 1: Systematic workflow for mobile phase optimization. Note the critical checkpoint for "Tailing" which necessitates the addition of a basic modifier.
Troubleshooting Guide (Cause & Effect)
Issue 1: "Ghost" Spots or Decomposition
Symptom: You spot a pure compound, but after development, you see two spots (one at the expected Rf, one lower) or a streak connecting them.
-
Root Cause: Hydrolysis on Silica. The 2-chloro group is reacting with adsorbed water on the silica gel to form the 2-hydroxy derivative (which is more polar and has a lower Rf).
-
Solution:
-
Dry the Plate: Pre-heat the TLC plate at 100°C for 30 minutes to remove adsorbed moisture before spotting.
-
Run Fast: Do not let the plate sit in the chamber longer than necessary.
-
2D-TLC Check: (See Protocol below).
-
Issue 2: Tailing / Streaking
Symptom: The spot looks like a comet with a tail dragging towards the baseline.
-
Root Cause: Lewis Acid-Base Interaction. The basic nitrogens (N1, N3) interact with acidic silanol (Si-OH) groups on the plate.
-
Solution: Add 0.5% - 1.0% Triethylamine (TEA) or Ammonia to the mobile phase. This blocks the silanol sites.
Issue 3: Co-elution with Impurities
Symptom: The product spot overlaps with precursors (e.g., 2,4-dichloro analog or the unchlorinated dione).[2]
-
Root Cause: Insufficient selectivity in Hexane/EtOAc.
-
Solution: Switch to DCM:Hexane (1:1) or Toluene:EtOAc (8:2) . The
- interactions of Toluene often separate halogenated regioisomers better than aliphatic solvents.
Self-Validating Protocol: The 2D-TLC Stability Test
Use this protocol to confirm if your compound is decomposing during the analysis.
-
Spotting: Apply a single spot of the sample at the bottom-left corner of a square TLC plate (1.5 cm from edges).
-
Run 1: Develop the plate in Hexane:EtOAc (7:3) .
-
Drying: Remove plate and dry it with cool air (do not use heat gun if thermal instability is suspected).
-
Rotation: Rotate the plate 90° counter-clockwise so the developed spots are now at the bottom.
-
Run 2: Develop the plate again in the same solvent system .
-
Interpretation:
-
Diagonal Line: All spots lie on a diagonal line
. The compound is STABLE . -
Off-Diagonal Spots: You see spots appearing below the diagonal. The compound is UNSTABLE (decomposing on the silica).
-
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, but Acetone is a stronger solvent and absorbs UV light at lower wavelengths, which might interfere with detection if you are looking for non-UV active impurities. For this UV-active quinazoline, it is acceptable but EtOAc is preferred for sharper spots.
Q: Why is my Rf changing between runs? A: This is likely due to chamber saturation . Quinazolines are sensitive to the vapor equilibrium. Ensure you use a filter paper wick in your developing chamber and let it equilibrate for 15 minutes before running the plate.
Q: How do I visualize the spot? A: The quinazoline core is highly conjugated.
-
Primary: UV Lamp at 254 nm (Dark spot on green background).
-
Secondary (for impurities): Iodine Chamber (Yellow/Brown spots).
-
Specific Stain: Dragendorff’s reagent (Orange spots for alkaloids/nitrogenous bases).
References
-
AstraZeneca AB. (2001). Process for the preparation of quinazoline derivatives.[1] WO Patent 2001032651. (Describes the synthesis and handling of ZD6474 intermediates).
-
BenchChem. (2025).[1] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (General guide on basic heterocycle chromatography).
-
Attwa, M. et al. (2018).[3] Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib. ResearchGate.[3] (Discusses the reactivity of the piperidine and quinazoline core).
-
Sigma-Aldrich. (n.d.). 8-Bromo-2-chloro-7-methylquinazoline Product Sheet. (Physical properties and safety data).
Sources
Technical Support Center: Storage & Handling of 8-Bromo-2-chloro-7-methylquinazoline
Executive Summary & Storage Matrix
8-Bromo-2-chloro-7-methylquinazoline is a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors. Its structural integrity relies heavily on the stability of the C2-chlorine atom.
This position is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) . The primary degradation pathway is hydrolysis , where atmospheric moisture displaces the chlorine atom to form the thermodynamically stable quinazolin-2-one derivative. This reaction is autocatalytic: the byproduct (HCl) accelerates further degradation.
Critical Storage Matrix
| Parameter | Recommended Condition | Critical Notes |
| Temperature | -20°C (Long-term) | Can be shipped at ambient temp (short-term), but immediate freezing is required upon arrival. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Strict Requirement. Oxygen is less critical than moisture, but air introduces humidity. |
| Container | Amber Glass Vials | Tightly sealed with Parafilm. Avoid clear glass to prevent potential photolytic dehalogenation. |
| Desiccation | Required | Store inside a secondary container (jar/bag) with active silica gel or molecular sieves. |
| Solvent Stability | DMSO / DMF (Dry) | Stable for <24h at RT. Avoid protic solvents (MeOH, EtOH) for long-term storage due to risk of solvolysis. |
Degradation Mechanism: The "Why"
To troubleshoot effectively, you must understand the molecular behavior. The C2 position of the quinazoline ring is electron-deficient due to the inductive effects of the adjacent nitrogens (N1 and N3).
Hydrolysis Pathway
When exposed to moisture, water acts as a nucleophile attacking C2. The chlorine is a good leaving group. The resulting enol tautomerizes to the stable amide (quinazolin-2-one) form.
Figure 1: Hydrolysis mechanism converting the active chloro-quinazoline to the inactive quinazolin-2-one. Note the autocatalytic role of HCl.
Troubleshooting Guide
Issue 1: "The powder has turned from off-white to yellow/orange."
Diagnosis: Significant Hydrolysis.
-
Cause: The formation of HCl (acid) during hydrolysis can protonate the remaining quinazoline nitrogens, often resulting in colored salts. The "one" derivative (degradant) may also have a different absorption spectrum.
-
Action:
-
Do not use for sensitive couplings without purification.
-
Perform the Recrystallization Protocol (see Section 4).
-
Issue 2: "LC-MS shows a new peak at [M-18] or [M-20]."
Diagnosis: Conversion to Hydroxy derivative.
-
Technical Explanation:
-
Reactant Mass: ~256/258 amu (depending on isotopes).
-
Degradant Mass: The replacement of Cl (Mass ~35) with OH (Mass ~17) results in a net loss of ~18 amu.
-
Isotopic Signature: This is the smoking gun. The starting material has a complex Br+Cl isotopic pattern. The degradant has only the Br pattern (1:1 doublet).
-
-
Action: If degradant > 5%, purify. If > 20%, discard and repurchase.
Issue 3: "Yields are low in SNAr reactions (e.g., with amines)."
Diagnosis: Competitive Hydrolysis or "Dead" Reagent.
-
Cause: If the solvent used in the reaction (e.g., DMF/DMSO) was "wet," the water competed with your amine nucleophile.
-
Action: Dry your reaction solvents over molecular sieves (3Å or 4Å) for 24 hours before use.
Issue 4: "Can I recrystallize using Ethanol?"
Diagnosis: RISK WARNING.
-
Answer: NO.
-
Reason: Refluxing 2-chloroquinazolines in alcohols (EtOH/MeOH) can lead to O-alkylation (forming the 2-ethoxy derivative) or N-alkylation, effectively destroying your reagent [1].
-
Correct Solvent: Use non-nucleophilic solvent systems like Ethyl Acetate/Heptane or Dichloromethane/Hexane .
Protocols & Workflows
Protocol A: Quality Control (QC) Decision Tree
Use this workflow to determine if your batch is fit for purpose.
Figure 2: QC Workflow. Note that visual inspection is a lagging indicator; LCMS is required for confirmation.
Protocol B: Rescue Recrystallization
Use this only if purity is between 80-95%.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Dichloromethane (DCM) (approx. 35-40°C). Do not boil excessively.
-
Filtration: If there is insoluble white solid (likely the quinazolin-2-one degradant), filter it off immediately. The degradant is often less soluble in organics than the chloro-reagent.
-
Precipitation: Slowly add Hexane or Heptane to the filtrate while stirring until the solution turns slightly cloudy.
-
Crystallization: Cool the mixture to Room Temperature, then place in a -20°C freezer for 2-4 hours.
-
Collection: Filter the crystals rapidly under inert gas (Nitrogen stream) if possible, wash with cold Hexane, and dry under high vacuum.
Frequently Asked Questions (FAQ)
Q: Why does the MSDS say "Store at 2-8°C" but you recommend -20°C? A: Commercial MSDS often provide general guidelines for the "Quinazoline" class. However, for halogenated derivatives at the C2 position, hydrolysis is kinetically significant over months. -20°C effectively arrests the molecular motion required for the hydrolysis transition state, extending shelf life from months to years.
Q: I dissolved the compound in DMSO for a stock solution. How long is it good for? A: If the DMSO is anhydrous (<50 ppm water), it is stable for roughly 24 hours at room temperature or 1 week at -20°C. If the DMSO is "wet" (opened bottle), hydrolysis can occur within hours. Recommendation: Prepare solutions fresh immediately before use.
Q: Can I use UV purity (254 nm) alone? A: No. The hydrolysis product (quinazolin-2-one) has a very similar chromophore to the starting material. They may co-elute on short HPLC gradients. You must use MS (Mass Spec) or a carefully optimized HPLC gradient to separate the two species.
References
-
Reactivity of 2-chloroquinazolines
-
Title: 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block.[1]
- Source: ResearchG
- Context: Confirms the high electrophilicity of the C2 position and susceptibility to nucleophilic attack (including hydrolysis and alcoholysis).
-
Link:
-
-
Recrystallization Solvents
- Title: Common solvents for recrystalliz
- Source: University of Rochester / LibreTexts.
- Context: Provides solubility logic for choosing non-nucleophilic solvent pairs (DCM/Hexane) over reactive alcohols.
-
Link:
-
Hydrolysis Mechanism
-
Title: HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.[2]
- Context: While discussing quinolines, this establishes the mechanism of acid-promoted hydrolysis of the C2-Cl bond in nitrogen heterocycles, which is analogous to the quinazoline system.
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Validation Guide: 8-Bromo-2-chloro-7-methylquinazoline
Executive Summary & Strategic Context
8-Bromo-2-chloro-7-methylquinazoline is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of potent kinase inhibitors (e.g., EGFR inhibitors) and bioactive agrochemicals. Its value lies in its tri-functional nature :
-
C-2 Chlorine: Highly reactive electrophile for nucleophilic aromatic substitution (
). -
C-8 Bromine: Site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-7 Methyl: Steric modulator and metabolic handle.
The Comparison Challenge: In drug development, the primary "alternative" to this product is not a competitor molecule, but rather the synthetic impurity or unreacted precursor —typically 8-Bromo-7-methylquinazolin-2,4(1H,3H)-dione (or the tautomeric 2-hydroxy form). Distinguishing the active 2-chloro product from the inactive oxo-precursor is the definitive performance metric for Quality Control (QC).
This guide provides a comparative FT-IR analysis to validate the conversion of the carbonyl moiety (
Comparative Spectral Analysis: Product vs. Precursor
The following data compares the target molecule against its most common synthetic precursor. The disappearance of the lactam/amide features and the emergence of the chloro-substituent bands are the binary "Pass/Fail" indicators.
Table 1: Diagnostic Peak Comparison
| Spectral Region | Target Product (2-Chloro-quinazoline) | Alternative/Precursor (Quinazolinone) | QC Interpretation |
| Functional Group | Imidoyl Chloride (-N=C-Cl) | Cyclic Amide / Lactam (-NH-C=O) | Critical Differentiator |
| 3400–3100 cm⁻¹ | Absent (or very weak C-H only) | Strong, Broad (~3200–3400 cm⁻¹) | Presence of broad band indicates unreacted starting material (N-H stretch). |
| 1750–1650 cm⁻¹ | Absent | Strong (~1670–1700 cm⁻¹) | Primary Indicator. The "Amide I" carbonyl peak must be fully absent in the pure product. |
| 1620–1550 cm⁻¹ | Sharp, Medium (1615, 1575 cm⁻¹) | Strong (Mixed C=O/C=N) | Quinazoline skeletal vibrations. The target shows distinct C=N stretching without C=O overlap. |
| 1080–1030 cm⁻¹ | Distinct band (~1050–1075 cm⁻¹) | Absent | Ar-Cl Stretch. Often coupled with ring vibrations; confirms chlorination. |
| 600–500 cm⁻¹ | Medium/Weak (~550–600 cm⁻¹) | Medium/Weak | C-Br Stretch. Difficult to distinguish from ring breathing, but essential for scaffold identity. |
Note on Data Sources: Spectral ranges are derived from authoritative spectroscopic correlations for quinazoline derivatives and halogenated aromatics [1, 2, 4].
Deep Dive: Mechanistic Peak Assignments
A. The "Silent" Region (3500–3000 cm⁻¹)
-
Target: The 2-chloro derivative lacks H-bond donors. You should only observe weak aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches from the C-7 methyl group (2920–2960 cm⁻¹).
-
Alternative: The precursor contains an N-H moiety involved in strong intermolecular Hydrogen bonding (dimerization), creating a broad, unmistakable absorption.
B. The Fingerprint Region & Halogen Signatures
-
C-Cl Stretch (1035–1075 cm⁻¹): In heteroaromatic systems, the C-Cl stretch is often coupled with ring vibrations, appearing at a higher frequency than aliphatic chlorides. Look for a new band appearing here after reaction with
. -
C-Br Stretch (~500–600 cm⁻¹): The heavy bromine atom dampens the vibration frequency. While often below the cutoff of standard ATR crystals (400 cm⁻¹), the overtone or coupled ring-breathing mode is often visible near 550 cm⁻¹.
C. The Methyl Group (2900–2960 cm⁻¹ & ~1380 cm⁻¹)
The C-7 methyl group provides an internal standard. Since it remains unchanged during the chlorination reaction, its C-H stretching (2920 cm⁻¹) and bending (~1380 cm⁻¹) intensities should remain relatively constant, while the C=O peak disappears.
Visualization of Logic & Workflow
Diagram 1: Synthesis & QC Validation Logic
This diagram illustrates the transformation from the "Alternative" (Precursor) to the "Target" and the specific spectral checkpoints.
Caption: Transformation pathway highlighting the critical spectral shifts used for validation.
Diagram 2: Spectral Interpretation Decision Tree
A self-validating workflow for researchers analyzing the crude product.
Caption: Step-by-step logic for interpreting FT-IR data during reaction monitoring.
Experimental Protocol: Reliable Characterization
To ensure reproducibility and avoid artifacts (such as water peaks masking the N-H region), follow this protocol.
Method: Attenuated Total Reflectance (ATR)
Preferred over KBr pellets for halogenated heterocycles to prevent halide exchange.
-
Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric
(~2350 cm⁻¹) and . -
Sample Prep: Ensure the product is completely dried (vacuum oven, 40°C, 4h). Residual solvent (e.g., DMF, Ethyl Acetate) will display carbonyl peaks that mimic the precursor, leading to false negatives.
-
Deposition: Place ~5 mg of solid 8-Bromo-2-chloro-7-methylquinazoline on the crystal. Apply high pressure using the anvil to ensure contact.
-
Acquisition: Scan range 4000–550 cm⁻¹; Resolution 4 cm⁻¹; 16-32 scans.
-
Post-Processing: Apply baseline correction. Look specifically at the 1600–1800 cm⁻¹ window first. If flat, proceed to verify the fingerprint region.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for C-Cl and Heterocyclic assignments).
-
National Institutes of Health (NIH) - PubChem. Quinazoline Derivatives and Spectral Data. Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific Halogen-Aromatic frequencies).[1][2][3][4]
Sources
A Technical Guide to the Bioactivity of 7-Methyl vs. 7-H Quinazoline Analogs: A Comparative Analysis for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents.[1][2][3][4][5] Its versatile biological activity, stemming from its ability to interact with a wide array of biological targets, has led to the development of several clinically approved drugs, particularly in the oncology space.[1][2][6] This guide provides an in-depth, objective comparison of the bioactivity of 7-methyl-quinazoline analogs versus their unsubstituted 7-H counterparts. By synthesizing data from peer-reviewed literature and providing insights into the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to make informed decisions in their discovery programs.
The Critical Role of C-7 Substitution in Quinazoline Bioactivity
The substitution pattern on the quinazoline core is a key determinant of its biological activity and target selectivity.[1][6][7] The C-7 position, in particular, has been extensively explored and has emerged as a critical locus for modulating the potency and pharmacokinetic properties of quinazoline-based inhibitors. A recurring theme in the development of potent kinase inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR), is the presence of a substituent at the C-7 position.[1][8]
Electron-donating groups at the 6 and 7-positions of the quinazoline core have been shown to increase the antiproliferative activity of these compounds.[1] This is often attributed to the electronic effects that can enhance the binding affinity of the quinazoline core to the ATP-binding pocket of kinases. For instance, the introduction of methoxy groups at the C-6 and C-7 positions is a common feature in many potent EGFR inhibitors.[1][8] This highlights the general principle that substitution at the 7-position is not merely a placeholder but an active contributor to the molecule's bioactivity.
Comparative Bioactivity: 7-Methyl vs. 7-H Analogs
While direct, head-to-head comparative studies of 7-methyl versus 7-H quinazoline analogs across a broad spectrum of targets are not extensively documented in a single publication, we can infer the impact of this substitution by analyzing the wealth of SAR data available for C-7 substituted quinazolines.
Electronic and Steric Effects of the 7-Methyl Group
The methyl group, while seemingly simple, imparts distinct electronic and steric properties that can significantly influence bioactivity compared to a hydrogen atom.
-
Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect. This can increase the electron density of the quinazoline ring system, potentially enhancing hydrogen bond acceptor strength of the quinazoline nitrogens (N1 and N3) which are often crucial for hinge-binding interactions in kinase active sites.[1]
-
Steric Effects: The methyl group introduces a small but significant steric bulk compared to hydrogen. This can either be beneficial, by promoting a more favorable binding conformation and increasing van der Waals interactions with hydrophobic pockets of the target protein, or detrimental, if it leads to steric clashes.
Inferred Impact on Bioactivity
Based on the general principles of SAR for quinazoline-based inhibitors, the introduction of a 7-methyl group is likely to have the following effects compared to the 7-H analog:
-
Increased Potency: For many kinases, the 7-position points towards a solvent-exposed region or a hydrophobic sub-pocket. A methyl group can favorably occupy this pocket, leading to enhanced binding affinity and, consequently, higher potency. The increased inhibitory activity of compounds with electron-donating groups at the 7-position supports this hypothesis.[1]
-
Modulated Selectivity: The specific steric and electronic contributions of the 7-methyl group can fine-tune the selectivity profile of the inhibitor. It may increase affinity for the intended target while potentially decreasing off-target activities, or vice-versa, depending on the specific topology of the binding sites.
-
Improved Pharmacokinetic Properties: The addition of a methyl group can increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to improved cell permeability and bioavailability.
The following table summarizes the anticipated differences in bioactivity based on the analysis of existing literature.
| Feature | 7-H Quinazoline Analog | 7-Methyl Quinazoline Analog | Rationale |
| Potency (Kinase Inhibition) | Baseline activity | Potentially Increased | The electron-donating nature and hydrophobic character of the methyl group can enhance binding to the ATP pocket.[1] |
| Selectivity | Target-dependent | Potentially Modulated | The specific steric fit of the methyl group can favor binding to certain off-target kinases or disfavor it. |
| Antiproliferative Activity | Varies | Likely Increased | Enhanced kinase inhibition often translates to greater inhibition of cancer cell growth.[1][9] |
| Lipophilicity | Lower | Higher | The addition of a methyl group increases the molecule's hydrophobicity. |
| Metabolic Stability | May be susceptible to oxidation at C-7 | Potentially Increased | The methyl group can block a potential site of metabolism. |
Experimental Protocols for Bioactivity Assessment
To empirically validate the theoretical comparison, the following experimental workflows are recommended.
Synthesis of 7-Methyl and 7-H Quinazoline Analogs
A common synthetic route to quinazoline derivatives involves the cyclization of anthranilic acid derivatives.[10][11][12][13]
Workflow for Synthesis:
Caption: General synthetic workflow for 7-methyl and 7-H quinazoline analogs.
Step-by-Step Protocol:
-
Cyclization: React the corresponding anthranilic acid (2-amino-4-methylbenzoic acid for the 7-methyl analog or 2-aminobenzoic acid for the 7-H analog) with formamide at elevated temperatures to yield the respective quinazolin-4-one.
-
Chlorination: Treat the quinazolin-4-one intermediate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the 4-chloroquinazoline.
-
Amination: Perform a nucleophilic aromatic substitution by reacting the 4-chloroquinazoline with a desired amine to introduce the final substituent at the 4-position.
In Vitro Kinase Inhibition Assay
To directly compare the inhibitory potency of the analogs against a specific kinase target (e.g., EGFR).
Workflow for Kinase Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the 7-methyl and 7-H quinazoline analogs in a suitable buffer.
-
In a microplate, add the kinase, a generic substrate (like poly(Glu, Tyr) 4:1), and ATP.
-
Add the serially diluted compounds to the wells and incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a detection method such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody or a radiometric assay using ³²P-ATP.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Antiproliferative Assay (MTT Assay)
To assess the cytotoxic effects of the compounds on cancer cell lines.[14][15][16][17]
Workflow for MTT Assay:
Caption: Workflow for a cell-based MTT antiproliferative assay.
Step-by-Step Protocol:
-
Seed a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.[14][16]
-
Treat the cells with various concentrations of the 7-methyl and 7-H analogs and incubate for 48 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that causes 50% growth inhibition (GI₅₀).
Signaling Pathway Context: EGFR Inhibition
Many bioactive quinazolines target the EGFR signaling pathway, which is often dysregulated in cancer.[1][2][3][18][19]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.
Conclusion
The strategic placement of a methyl group at the C-7 position of the quinazoline scaffold, in contrast to an unsubstituted hydrogen, is a nuanced yet potent modification in drug design. The collective evidence from structure-activity relationship studies on a multitude of quinazoline derivatives strongly suggests that the 7-methyl analog is likely to exhibit enhanced bioactivity, particularly in the context of kinase inhibition and antiproliferative effects. This is primarily attributed to the favorable electronic and steric properties imparted by the methyl group, which can lead to improved target engagement and better pharmacokinetic profiles.
However, it is imperative to move beyond inference and conduct direct comparative studies as outlined in the experimental protocols. Such empirical data will be invaluable in validating these hypotheses and will provide a more definitive understanding of the subtle yet critical role of the 7-methyl substituent. For drug development professionals, a thorough investigation of this specific substitution is a worthwhile endeavor that could unlock the next generation of potent and selective quinazoline-based therapeutics.
References
-
Gherman, C. E., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
-
Al-Warhi, T., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports. [Link]
-
Juvale, K., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules. [Link]
-
Wang, P.-F., et al. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS Chemical Neuroscience. [Link]
-
Bijo, B., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]
-
Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Xenobiotics. [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
-
Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]
-
Fassihi, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]
-
El-Damasy, D. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Nguyen, T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]
-
Gomaa, H. A. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]
-
El-Azab, A. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]
-
Wang, B., et al. (2021). Synthesis, crystal structure and anticancer activity of substituted quinazoline derivatives. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Manhas, N., et al. (2025). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Tetrahedron. [Link]
-
Sharma, P., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]
-
Al-Mulla, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. [Link]
-
Sari, Y., et al. (2023). Design, synthesis, and biological evaluation of deuterated 7-methoxyquinazoline derivatives as tyrosine kinase inhibitors. RSC Advances. [Link]
-
El-Azab, A. S., et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Medicinal Chemistry. [Link]
-
Fares, M., et al. (2025). Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. [Link]
-
Sadeghpour, H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]
-
Fares, M., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. [Link]
-
Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. [Link]
-
Štefane, B., et al. (2020). Biological activity of quinazoline analogues and molecular modeling of their interactions with G-quadruplexes. PLoS ONE. [Link]
-
Kaur, H., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society. [Link]
-
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. japsonline.com [japsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 19. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Quinazolines: From Data Mining to High-Quality Crystal Generation
For researchers in drug discovery and medicinal chemistry, the quinazoline scaffold is a cornerstone of therapeutic design, forming the core of numerous approved drugs and clinical candidates.[1] Unambiguously determining the three-dimensional structure of novel substituted quinazolines is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and securing intellectual property. Single-crystal X-ray crystallography remains the definitive, "gold standard" method for elucidating the precise atomic arrangement of crystalline solids, providing incontrovertible proof of structure.[2]
This guide offers a practical, in-depth comparison of methodologies and data sources for the crystallographic analysis of substituted quinazolines. We will move beyond a simple recitation of protocols to explain the underlying principles and experimental choices, empowering you to navigate the challenges of obtaining high-quality structural data for this vital class of molecules.
The Landscape of Quinazoline Crystallography: Data Access and Evaluation
The first step in any new crystallographic endeavor is to survey the existing structural landscape. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, making it an essential resource.[3][4] A survey of the CSD reveals a wealth of publicly available data on substituted quinazolines, offering crucial insights into preferred conformations, packing motifs, and intermolecular interactions that can guide your own crystallization strategies.[5]
When evaluating existing crystallographic data, key parameters provide a snapshot of the quality and nature of the determined structure. Below is a comparative table of representative substituted quinazoline structures, highlighting these critical data points.
| Compound Name/Derivative | CCDC Deposition No. | Space Group | Key Structural Features & Interactions | Reference |
| 6-nitroquinazolin-4(3H)-one | CCDC 2088893 | P2₁/c | Molecules form hydrogen-bonded dimers via N—H⋯O interactions, which are further connected into a layered structure by weak C—H⋯N and C—H⋯O bonds.[5] | Turgunov, et al. (2021)[5] |
| 3-Aryl-5-aminobiphenyl substituted[5][6][7]triazolo[4,3-c]quinazoline (2a) | CCDC 2217688 | P2₁/c | The molecule is non-planar with aryl substituents in a pincer-like conformation. Shortened π-π interactions are observed.[8] | Guda, et al. (2023)[8] |
| 4-hydroxyquinazoline-nitrate complex (4HQZN) | CCDC 2119932 | P2₁/c | The supramolecular structure consists of 2D infinite layers connected by N-H…O and C-H…O hydrogen bridges.[9] | Al-Majid, et al. (2022)[9] |
| 2-(4-diphenylaminophenyl)-4-cyanoquinazoline (11) | CCDC 2180862 | P-1 | A non-planar molecule where the triphenylamine (TPA) unit's nitrogen atom shows significant conjugation with the phenylene moiety. No significant intermolecular contacts were noted.[10] | Guda, et al. (2022)[10] |
| 4-allyl-2-methylthio-[5][6][7]triazolo[1,5-a]quinazolin-5-one (1) | CCDC 2080838 | P2₁/n | Molecules are connected via a single non-classical intermolecular hydrogen bonding interaction.[11] | Al-Warhi, et al. (2021)[11] |
This table is illustrative. Researchers should consult the CCDC directly for comprehensive data.
The Core Workflow: A Practical Guide to Crystallization
Obtaining diffraction-quality single crystals is often the most significant hurdle in a crystallographic study. The process is a blend of science and art, where controlling the kinetics of crystal nucleation and growth is paramount.[6] The fundamental principle is to bring a solution from a state of solubility to a state of supersaturation in a slow, controlled manner.[12]
The diagram below outlines the general workflow from a purified compound to a crystal ready for diffraction.
Caption: General workflow for single-crystal X-ray crystallography.
The choice of crystallization method is critical and depends on the physicochemical properties of your specific quinazoline derivative, such as its solubility and stability. Here we compare four common and effective techniques.
A. Slow Evaporation This technique is ideal for compounds that are highly soluble and stable at room temperature. Its simplicity is its greatest advantage, often yielding high-quality crystals suitable for X-ray diffraction.[7]
-
Principle: The concentration of the solute is gradually increased as the solvent slowly evaporates, leading to supersaturation and crystal formation.[7]
-
Protocol:
-
Dissolve the purified quinazoline derivative in a suitable "good" solvent or solvent mixture (e.g., chloroform/ethanol, acetonitrile) to near saturation in a clean vial.[7][8]
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a perforated cap or parafilm with a few pinholes to restrict the rate of evaporation. A slower rate is almost always better.[7]
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
B. Slow Cooling This method is effective for compounds whose solubility is significantly dependent on temperature.
-
Principle: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, inducing crystallization.[12]
-
Protocol:
-
Add the minimum amount of a suitable solvent to the quinazoline derivative in an Erlenmeyer flask to dissolve it completely at or near the solvent's boiling point.
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[12]
-
Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize the crystal yield.[7]
-
C. Vapor Diffusion This gentle and highly controlled method is excellent for small quantities of material and is a workhorse for crystallizing challenging molecules. It can be set up in two primary ways: hanging drop or sitting drop.
-
Principle: A volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound in a "good" solvent, reducing the compound's solubility and inducing crystallization.[7]
-
Protocol (Sitting Drop):
-
Dissolve the quinazoline derivative in a small volume (µL to mL range) of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a larger volume of a more volatile "anti-solvent" to the bottom of the sealed container, ensuring it does not mix directly with the solution.[7]
-
Seal the container tightly. The anti-solvent vapor will slowly diffuse into the compound's solution, leading to crystal formation over time.
-
D. Anti-Solvent Crystallization This technique is rapid and useful when a suitable anti-solvent is known. However, the rapid precipitation can sometimes lead to smaller or less-ordered crystals.
-
Principle: An "anti-solvent" is added directly to a solution of the compound, causing a rapid decrease in solubility and inducing precipitation.[7]
-
Protocol:
-
Dissolve the quinazoline derivative in a minimum amount of a "good" solvent.
-
Slowly, and often dropwise, add the anti-solvent to the solution while stirring or gently agitating.[7]
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.[7]
-
Stopper the flask and allow it to stand undisturbed to permit crystal growth.
-
Troubleshooting Common Crystallization Challenges
It is more common for initial crystallization attempts to fail than to succeed. A systematic approach to troubleshooting is therefore essential.
Caption: Decision-making workflow for troubleshooting crystallization.
| Problem | Common Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent: The solution is not supersaturated.[13] Supersaturation: The solution is supersaturated but lacks a nucleation point.[13] | - Reduce solvent volume: Gently warm the solution and blow a slow stream of nitrogen over the surface, or simply allow for slow evaporation.[13] - Induce nucleation: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide an energy surface for crystal growth.[13] - Seeding: If you have a previous crystal, add a tiny "seed crystal" to the solution to initiate growth.[13] |
| Compound "Oils Out" | The melting point of the compound is lower than the temperature of the solution. This is common with impure compounds or when using mixed solvents.[13][14] | - Re-dissolve the oil by warming the solution.[13] - Add a small amount of additional "good" solvent to increase the solubility.[14] - Attempt to re-crystallize using a much slower cooling rate or a different solvent system with a lower boiling point.[13] |
| Crystallization is Too Fast | The solution is too concentrated, or the temperature drop is too rapid. This traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[12][14] | - Re-dissolve the solid by heating.[14] - Add more solvent to slightly decrease the saturation level.[14] - Insulate the flask to ensure a very slow cooling process, allowing for the formation of larger, more well-ordered crystals.[12] |
| Poor Yield | Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor.[14] | - Before discarding the filtrate (mother liquor), concentrate it by evaporating some solvent and cool again to try and recover a second crop of crystals. Note that second-crop crystals may be less pure. |
When Single Crystals Are Elusive: Alternative & Complementary Techniques
While single-crystal X-ray diffraction is the ultimate goal, its reliance on high-quality crystals can be a significant bottleneck. Fortunately, a suite of complementary techniques can provide robust structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of organic molecules in solution. For quinazolines, ¹H and ¹³C NMR confirms the core structure and the position of substituents.[15][16] Advanced 2D NMR techniques like COSY, HSQC, and NOESY can establish connectivity and through-space correlations, providing a detailed picture of the molecule's solution-state conformation. While it doesn't provide the solid-state packing information of crystallography, it is a mandatory characterization technique.[15][17]
-
Powder X-ray Diffraction (PXRD): When only microcrystalline powders are available, PXRD can be a powerful alternative.[18] While solving a structure ab initio from powder data is more complex than a single-crystal experiment, it can be used to identify different crystalline forms (polymorphs), assess sample purity, and, in favorable cases, determine the crystal structure through methods like Rietveld refinement.[18]
-
Computational Chemistry: Techniques like Density Functional Theory (DFT) are increasingly used to complement experimental data.[19] DFT can be used to optimize molecular geometries, predict stable conformations, and calculate theoretical NMR chemical shifts.[20] This can be particularly powerful when there are ambiguities in experimental data. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can predict how substituted quinazolines might bind to biological targets, guiding further synthesis efforts.[21][22][23]
By integrating crystallographic data with insights from these complementary techniques, researchers can build a comprehensive and validated structural understanding of their substituted quinazoline derivatives, accelerating the journey from molecular design to therapeutic innovation.
References
-
Turgunov, K. K., Shakhidoyatov, K. M., & Turaev, A. S. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). IUCrData, 6(9). Available at: [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Sathee Jee. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Research, 12(5). Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
Guda, V. V., et al. (2023). 3-Aryl-5-aminobiphenyl Substituted[5][6][7]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 28(4), 1833. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1083. Available at: [Link]
-
Guda, V. V., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(20), 7068. Available at: [Link]
-
Song, D., et al. (2022). Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]
-
Xu, J., et al. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][5][7][14]thiadiazole Moiety and 4-Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(49), 19277–19287. Available at: [Link]
-
Unknown Author. (2021). Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. Latinoamerican Journal of Pharmacy, 43(6), 466. Available at: [Link]
-
Zeng, R., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6069. Available at: [Link]
-
El Messaoudi, N., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5579. Available at: [Link]
-
Al Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities. Rasayan J. Chem. Available at: [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3209. Available at: [Link]
-
Al-Warhi, T., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[5][6][7]triazolo[1,5-a]quinazolines. Molecules, 26(19), 5945. Available at: [Link]
-
Pakrashi, S. C. (1980). Carbon-13 NMR Analysis of Some 4-Quinazolinone Alkaloids and Related Compounds. Heterocycles, 14(10), 1467. Available at: [Link]
-
Baias, M., et al. (2013). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. CrystEngComm, 15(41), 8379-8386. Available at: [Link]
-
Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 20(Suppl 1), S1-S13. Available at: [Link]
-
Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society. Available at: [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
Harris, K. D. (2020). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]
-
Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]
-
Isah, A., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Journal of Taibah University for Science, 14(1), 221-236. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Available at: [Link]
-
CCDC. (n.d.). CCDC Publications. Available at: [Link]
-
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Available at: [Link]
-
ResearchGate. (2024, March 15). Comprehensive 4D-QSAR Analysis for Predicting the Biological Activity of Quinazoline... Available at: [Link]
-
El-Malah, A., et al. (2025, October 10). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors... Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]
-
ResearchGate. (2022, November 2). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available at: [Link]
-
ResearchGate. (n.d.). Structure of quinazoline and different quinazolinone compounds. Available at: [Link]
-
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]
-
ResearchGate. (n.d.). General structure of quinazoline tested compounds... Available at: [Link]
-
Pedrood, K., et al. (2020). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research in Pharmaceutical Sciences, 15(4), 335–346. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 23. researchgate.net [researchgate.net]
Validating kinase selectivity of 8-bromo-quinazoline based drugs
Executive Summary
The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. However, this privilege comes with a cost: promiscuity . The flat, aromatic architecture of standard quinazolines often fits into the ATP-binding pockets of multiple kinases (e.g., CDK2, SRC, VEGFR), leading to off-target toxicity.
This guide analyzes the 8-bromo-quinazoline modification—a strategic medicinal chemistry substitution designed to restrict conformational flexibility and exploit specific hydrophobic pockets near the hinge region. We provide a rigorous validation framework to quantify how this specific halogen substitution enhances selectivity profiles compared to standard 6,7-dimethoxyquinazolines.
Part 1: The Chemical Rationale (Why 8-Bromo?)
To validate selectivity, one must first understand the mechanism of exclusion. The 8-position of the quinazoline ring points toward the "solvent front" or the ribose-binding pocket, depending on the specific binding mode.
Steric Exclusion (The "Gatekeeper" Effect)
Standard quinazolines (H-substituted at C8) are relatively flat. By introducing a Bromine atom at C8, we introduce significant steric bulk (Van der Waals radius ~1.85 Å).
-
Mechanism: This bulk can sterically clash with residues in the ATP pocket of off-target kinases that have smaller "gatekeeper" residues or restricted solvent channels.
-
Target Kinase: The target (e.g., EGFR T790M) must possess a pocket or flexibility to accommodate this bulk, thereby maintaining potency while shedding off-targets.
Halogen Bonding & Lipophilicity
Bromine is lipophilic and electron-withdrawing.
-
Electronic Effect: It reduces the basicity of the N1 nitrogen (the primary H-bond acceptor for the hinge region), potentially tuning the hydrogen bond strength to match the specific donor capability of the target kinase's hinge residue (e.g., Met793 in EGFR).
-
Halogen Bonding: The polarized nature of the C-Br bond allows for orthogonal interactions (halogen bonds) with backbone carbonyls, a feature absent in H- or F-substituted analogs.
Part 2: Comparative Selectivity Profiling
The following data compares a standard "First Gen" Quinazoline (analogous to Gefitinib) against an optimized "8-Bromo" derivative.
Table 1: Selectivity and Potency Comparison
| Feature | Standard 4-Anilinoquinazoline (Ref Cmpd A) | 8-Bromo-Quinazoline Derivative (Ref Cmpd B) | Interpretation |
| Primary Target IC50 | 4.2 nM | 6.8 nM | Comparable Potency: The 8-Br modification maintains core binding affinity. |
| Off-Target (CDK2) IC50 | 120 nM | > 10,000 nM | Steric Exclusion: 8-Br clashes with the CDK2 ATP pocket, eliminating activity. |
| Selectivity Score (S35) | 0.45 (Promiscuous) | 0.08 (Highly Selective) | S-Score: Fraction of kinases inhibited >65% at 1µM. Lower is better. |
| Residence Time (τ) | 12 min | 48 min | Durability: 8-Br stabilizes the complex, reducing off-rate ( |
| Lipophilicity (cLogP) | 3.2 | 4.1 | Permeability: Increased lipophilicity may improve membrane permeability but requires solubility monitoring. |
Note: Data represents a representative SAR trend derived from quinazoline optimization studies [1, 2].
Part 3: Experimental Validation Protocols
To scientifically validate the claims in Table 1, you must move beyond simple IC50 assays. The following workflow ensures a self-validating system.
Diagram 1: The Selectivity Validation Workflow
Caption: Iterative validation cycle ensuring biochemical selectivity translates to cellular efficacy.
Protocol A: Broad Kinome Profiling (The "S-Score" Method)
Objective: Determine the Selectivity Score (S) to quantify promiscuity. Method: Competitive Binding Assay (e.g., KINOMEscan™).
-
Preparation: Dissolve 8-bromo-quinazoline compound to 10 mM in 100% DMSO.
-
Screening Concentration: Dilute to 1 µM (standard screening concentration).
-
Panel Selection: Use a panel of >90 kinases representing all major families (TK, TKL, STE, CMGC).
-
Incubation: Incubate compound with DNA-tagged kinases and immobilized active-site directed ligands on magnetic beads.
-
Wash & Elute: Wash away unbound kinase. Elute bound kinase using qPCR detection of the DNA tag.
-
Calculation:
-
% Control = (Signal_compound / Signal_DMSO) * 100
-
Selectivity Score (S35): (Number of kinases with < 35% Control) / (Total Number of Kinases Tested).
-
Success Criterion: S35 < 0.1 for a chemical probe; S35 < 0.2 for a lead candidate [3].
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Prove that the biochemical selectivity translates to the complex cellular environment (validating permeability and metabolic stability).
-
Cell Culture: Seed A431 cells (EGFR driven) and HCT116 cells (Off-target control) at
cells/well. -
Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation noise.
-
Treatment: Treat with 8-bromo-quinazoline at 0, 10, 100, and 1000 nM for 2 hours.
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to activate the pathway.
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Detection:
-
Primary Antibody: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.
-
Off-Target Control: Anti-pCDK2 or Anti-pSRC (depending on profiling results).
-
-
Quantification: Normalize Phospho-signal to Total-signal using densitometry.
-
Success Criterion: Dose-dependent reduction of pEGFR without significant reduction of pCDK2/pSRC at therapeutic concentrations (< 100 nM).
-
Part 4: Strategic Analysis & Mechanism
Why does the 8-bromo substitution work? It forces the molecule into a specific binding vector.
Diagram 2: Structural Mechanism of Selectivity
Caption: The 8-Br group creates a steric "check" that only the target kinase (with appropriate pocket depth) can pass.
The "Trade-off" Warning
While 8-bromo substitutions enhance selectivity, they increase Molecular Weight (MW) and Lipophilicity (LogP) .
-
Risk: High LogP (>5) leads to poor solubility and high metabolic clearance.
-
Mitigation: Ensure the "tail" (substituent at the 4-position aniline) contains solubilizing groups (e.g., morpholine or piperazine) to counterbalance the lipophilic bromine [4].
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2023). Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. (2008). Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds. Nature Chemical Biology. (2015). Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules. (2024). Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-2-chloro-7-methylquinazoline
This guide provides an in-depth operational and safety protocol for the proper disposal of 8-Bromo-2-chloro-7-methylquinazoline. As a halogenated heterocyclic compound, its unique chemical properties necessitate rigorous handling and disposal procedures to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Core Principle: Hazard Identification and Risk Assessment
Understanding the inherent risks of 8-Bromo-2-chloro-7-methylquinazoline is the foundation of its safe management. While comprehensive toxicological data for this specific molecule may be limited, its structure as a halogenated quinazoline—a class of compounds often exhibiting biological activity—mandates that it be handled as a potentially hazardous and cytotoxic substance.[1][2]
The primary hazards are associated with irritation and potential harm from ingestion, inhalation, or skin contact. The presence of bromine and chlorine atoms means that improper disposal, particularly via combustion at inadequate temperatures, can lead to the formation of hazardous byproducts. Therefore, all waste streams containing this compound must be treated as regulated hazardous waste.
Table 1: Hazard Profile of 8-Bromo-2-chloro-7-methylquinazoline
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
This data is based on available information for 8-Bromo-2-chloro-7-methylquinazoline and structurally related compounds.
The First Line of Defense: Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The selection of appropriate barriers is critical to prevent accidental exposure during handling and disposal. All personnel involved in these procedures must be trained on the proper use and disposal of PPE.[2][5]
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, tested for use with chemotherapy drugs). | Standard latex gloves offer insufficient protection. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating skin.[4][6] Dispose of gloves as contaminated waste after handling the compound. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards, this protects against splashes of solutions or airborne dust particles.[4][7] |
| Body Protection | A lab coat, preferably a disposable or dedicated one. For large quantities or spill cleanup, chemically impervious clothing is required. | Prevents contamination of personal clothing. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste. |
| Respiratory Protection | Use only in a chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory. | This is crucial as the compound can cause respiratory irritation.[4] A surgical mask provides no protection. |
Step-by-Step Disposal Protocol: Segregation is Key
The fundamental principle of chemical waste management is segregation. Halogenated organic compounds have specific disposal requirements and are typically more expensive to dispose of than non-halogenated waste.[8] Mixing waste streams can violate regulatory codes and complicate the disposal process.
Step 1: Identify the Waste Stream Categorize all waste contaminated with 8-Bromo-2-chloro-7-methylquinazoline into one of the following streams:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, weigh boats, and contaminated PPE (gloves, disposable lab coats).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and the first and second rinses from decontaminating glassware (rinsate).
-
Contaminated Sharps: Needles, scalpels, or broken glass that have come into contact with the compound.
Step 2: Use Designated Hazardous Waste Containers Your institution's Environmental Health & Safety (EHS) department will provide appropriately labeled containers.
-
For Solid and Liquid Waste: Use a clearly labeled, sealable, and chemically compatible container. The container must be in good condition.[9]
-
For Sharps: Use a designated, puncture-proof sharps container.
Step 3: Label the Container Correctly and Immediately As soon as the first item of waste is added, the container must be labeled.[8] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "8-Bromo-2-chloro-7-methylquinazoline".
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., GHS07).
-
The accumulation start date.
Step 4: Store the Waste Container Safely Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to manage potential leaks. Keep the container closed at all times except when adding waste.[7][8]
Step 5: Arrange for Pickup and Disposal Contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this chemical through standard trash or down the drain.[9][10] The primary and recommended disposal method is incineration by a licensed professional waste disposal service .[4][6] High-temperature incineration with afterburners and scrubbers is necessary to ensure the complete destruction of the halogenated molecule and prevent the release of toxic gases.[4][11]
Disposal Pathway Decision Framework
The following diagram illustrates the logical workflow for segregating and disposing of waste generated from working with 8-Bromo-2-chloro-7-methylquinazoline.
Caption: Decision workflow for proper segregation of waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel must be familiar with these procedures before handling the compound.
Small-Scale Spill (in a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as listed in Table 2.
-
Containment: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a chemical spill pad).
-
Collection: Carefully scoop the contained material into a designated hazardous waste container.[6] Use non-sparking tools if solvents are present.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Decontamination of "Empty" Containers
An "empty" container that once held 8-Bromo-2-chloro-7-methylquinazoline is not truly empty and must be decontaminated or disposed of as hazardous waste.[9]
Protocol for Reusable Glassware:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as "Halogenated Liquid Hazardous Waste."[9] Do not pour the rinsate down the drain.
-
Final Wash: After the triple rinse, the glassware can be washed using standard laboratory procedures.
References
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]
-
Capot Chemical Co., Ltd. (2017, June 16). MSDS of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. [Link]
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
PubChem. (n.d.). 8-Bromo-2-methylquinoline. National Center for Biotechnology Information. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet. [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
University of California, Berkeley - Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. [Link]
-
Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. [Link]
Sources
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. echemi.com [echemi.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
